molecular formula C4H7NO2 B2929866 (R)-2-Aminobut-3-enoic acid

(R)-2-Aminobut-3-enoic acid

Cat. No.: B2929866
M. Wt: 101.10 g/mol
InChI Key: RQVLGLPAZTUBKX-GSVOUGTGSA-N
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Description

(R)-2-Aminobut-3-enoic acid is a useful research compound. Its molecular formula is C4H7NO2 and its molecular weight is 101.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-2-Aminobut-3-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Aminobut-3-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-aminobut-3-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c1-2-3(5)4(6)7/h2-3H,1,5H2,(H,6,7)/t3-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVLGLPAZTUBKX-GSVOUGTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to (R)-2-Aminobut-3-enoic Acid: Structure, Stereoselective Synthesis, and Biological Function

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

(R)-2-Aminobut-3-enoic acid, commonly known in the scientific literature as D-vinylglycine, is a non-proteinogenic, chiral amino acid of significant interest in medicinal chemistry, drug development, and biochemical research. Its unique structure, featuring a vinyl group directly attached to the α-carbon, imparts distinct chemical reactivity and biological activity. This guide provides a comprehensive technical overview of its molecular structure, stereochemistry, advanced synthesis protocols, and its critical role as a mechanism-based enzyme inhibitor. Designed for researchers, scientists, and drug development professionals, this document synthesizes field-proven insights with foundational scientific principles to serve as an authoritative resource.

Part 1: Molecular Structure and Physicochemical Properties

Core Structure and Stereochemistry

(R)-2-Aminobut-3-enoic acid is the (R)-enantiomer of vinylglycine. The molecule consists of a four-carbon backbone containing a carboxylic acid group, an amino group at the α-position (C2), and a terminal vinyl group (C3-C4 double bond).

The stereochemistry at the C2 chiral center is designated as (R) according to the Cahn-Ingold-Prelog (CIP) priority rules. The priority of the substituents attached to the chiral carbon is as follows:

  • -NH₂ (highest atomic number)

  • -COOH

  • -CH=CH₂

  • -H (lowest priority)

With the lowest priority group (-H) oriented away from the viewer, the sequence from highest to lowest priority (-NH₂ to -COOH to -CH=CH₂) proceeds in a clockwise direction, confirming the (R) configuration. This specific spatial arrangement is crucial for its biological activity, as stereochemistry dictates the molecule's fit and interaction within chiral enzyme active sites.

Caption: 2D representation of (R)-2-Aminobut-3-enoic acid's stereochemistry.

Physicochemical Data

The fundamental properties of (R)-2-Aminobut-3-enoic acid and its common hydrochloride salt are summarized below for reference in experimental design and analytical characterization.

PropertyValue (Parent Compound)Value (Hydrochloride Salt)Source(s)
IUPAC Name (2R)-2-aminobut-3-enoic acid(2R)-2-aminobut-3-enoic acid;hydrochloride[1]
Synonyms D-Vinylglycine, (R)-VinylglycineH-D-Gly(Vinyl)-OH.HCl[1][2]
CAS Number 52773-87-2 (unspecified stereo)105763-41-5[2][3]
Molecular Formula C₄H₇NO₂C₄H₈ClNO₂[1][2]
Molecular Weight 101.10 g/mol 137.56 g/mol [1][4]
SMILES C=CNC=CN.Cl[1][2]
InChIKey RQVLGLPAZTUBKX-SCSAIBSYSA-NDGDXDTSUVOEPFK-AENDTGMFSA-N[1][2]
Topological Polar Surface Area 63.32 Ų63.3 Ų[1][4]
Storage Sealed in dry, 2-8°CSealed in dry, Room Temperature[3][4]

Part 2: Stereoselective Synthesis and Purification

The synthesis of enantiomerically pure α-vinylic amino acids is a significant challenge due to the difficulty of controlling stereochemistry at the α-carbon adjacent to the vinyl moiety. Both chemical and enzymatic methods have been developed to address this.

Synthetic Strategies: An Overview
  • Chemical Synthesis via Resolution: A common and scalable approach involves the synthesis of a racemic mixture of vinylglycine, followed by resolution. A notable method utilizes the Neber rearrangement of an N-chloroimidate derived from but-3-enenitrile to produce racemic vinylglycine.[5][6] The subsequent crucial step is the enantioselective separation.

  • Enzymatic Resolution: This is a highly efficient method for achieving high enantiomeric purity. Papain-catalyzed enantioselective esterification of N-protected racemic vinylglycine is a well-documented technique.[5][7] The enzyme selectively catalyzes the esterification of the L-enantiomer, leaving the desired D-enantiomer ((R)-2-Aminobut-3-enoic acid) as the unreacted acid, which can then be easily separated.

  • Asymmetric Synthesis: More advanced strategies employ chiral auxiliaries to direct the stereoselective alkylation of a glycine enolate equivalent.[8] While elegant, these methods can be complex and may require specialized reagents not suitable for large-scale production.

The choice of synthetic route is dictated by the required scale, purity, and available resources. For producing high-purity material for biological assays, enzymatic resolution offers an excellent balance of efficiency and stereoselectivity.

Experimental Protocol: Papain-Catalyzed Kinetic Resolution

This protocol describes a field-proven method for obtaining (R)-2-Aminobut-3-enoic acid from its racemic N-tert-butoxycarbonyl (N-Boc) protected precursor. The causality behind this choice is the high stereoselectivity of the papain enzyme, which reliably separates the enantiomers, and the ease of separating the resulting ester (L-form) from the unreacted acid (R-form).

Workflow Diagram:

resolution_workflow cluster_org Organic Phase cluster_aq Aqueous Phase start Racemic N-Boc-Vinylglycine step1 Dissolve in Buffer/Solvent System (e.g., Citrate Buffer + Toluene) start->step1 step2 Add Papain Enzyme & Aniline (Nucleophile) step1->step2 step3 Incubate with Stirring (e.g., 37°C, 24-48h) step2->step3 step4 Selective Esterification of L-enantiomer step3->step4 step5 Phase Separation step4->step5 org_phase N-Boc-(S)-Vinylglycine Anilide (L-form ester) step5->org_phase aq_phase N-Boc-(R)-Vinylglycine (Unreacted D-form acid) step5->aq_phase step6 Acidify Aqueous Phase (e.g., to pH 2-3) aq_phase->step6 step7 Extract with Ethyl Acetate step6->step7 step8 Deprotection (e.g., TFA or HCl) & Purification step7->step8 finish Pure (R)-2-Aminobut-3-enoic acid step8->finish GABA_Pathway Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD Synthesis GABA GABA (Inhibitory Neurotransmitter) GAD->GABA GABA_T GABA Transaminase (GABA-T) GABA->GABA_T Degradation SSA Succinic Semialdehyde GABA_T->SSA Krebs Krebs Cycle SSA->Krebs Inhibitor (R)-2-Aminobut-3-enoic acid (Vinylglycine) Inhibitor->Block Block->GABA_T Irreversible Inhibition

Sources

D-Vinylglycine: Physicochemical Characterization and Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Properties of D-Vinylglycine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Vinylglycine (D-VG), systematically known as (R)-2-aminobut-3-enoic acid, represents a critical class of non-proteinogenic amino acids utilized primarily as a mechanism-based inhibitor (suicide substrate) for pyridoxal 5'-phosphate (PLP)-dependent enzymes. Unlike its L-isomer, which is often a substrate for specific transaminases, the D-isomer offers unique stereochemical selectivity, making it an invaluable tool in probing enzyme active sites and developing antimicrobial or antitumoral agents. This guide provides a rigorous technical analysis of its physicochemical properties, stability profiles, and experimental applications.

Molecular Identity & Structural Characterization[1]

D-Vinylglycine is a chiral alpha-amino acid featuring a vinyl group at the alpha-carbon. Its reactivity is dominated by the electron-withdrawing nature of the vinyl substituent and its potential for allylic rearrangement.

ParameterTechnical Detail
Common Name D-Vinylglycine
IUPAC Name (R)-2-Aminobut-3-enoic acid
CAS Number 52795-52-5 (D-isomer)
Molecular Formula C₄H₇NO₂
Molecular Weight 101.10 g/mol (Free Base); 137.56 g/mol (HCl Salt)
Chirality D-Configuration (R-stereocenter)
SMILES NC=C
Stereochemical Verification

Researchers must verify the enantiomeric purity of D-VG, as the L-isomer (S-vinylglycine) exhibits distinct biological activity.

  • D-Isomer (R): Inhibits D-amino acid transaminases; often used as a negative control for L-specific enzymes or to target racemases.

  • L-Isomer (S): Natural product (from fungi); potent inhibitor of ACC synthase and various aminotransferases.

Physicochemical Core Parameters

The following data consolidates experimental values and theoretically derived constants essential for experimental design.

Table 1: Physicochemical Constants[3]
PropertyValue / RangeExperimental Context
Physical State White to off-white crystalline solidHygroscopic; store desicated.
Melting Point > 200°C (Decomposition)Typical of zwitterionic amino acids; does not melt but chars.
Solubility Water: Highly Soluble (>50 mg/mL)Ethanol: Slightly SolubleHexane: InsolubleDissolves readily in aqueous buffers (pH 2–8).
pKa (COOH) ~ 2.1 – 2.3 (Estimated)Acidity comparable to glycine (2.34) but slightly enhanced by the vinyl group.
pKa (NH₃⁺) ~ 9.0 – 9.3 (Estimated)The electron-withdrawing vinyl group lowers the amine pKa relative to alanine (9.69).
Isoelectric Point (pI) ~ 5.7Calculated mean of pKa values.
Optical Rotation

is non-zero
Critical: Value is solvent/pH dependent. Always consult batch-specific CoA. Literature values for vinylglycine enantiomers vary; typically measured in 1M HCl.
Ionization & pH Behavior

At physiological pH (7.4), D-Vinylglycine exists primarily as a zwitterion (COO⁻ / NH₃⁺).

  • Acidic pH (< 2.0): Cationic species (COOH / NH₃⁺).

  • Basic pH (> 9.5): Anionic species (COO⁻ / NH₂).

  • Implication: For enzyme assays, ensure the buffer pH does not approach the pKa of the amine to maintain the protonation state required for active site recognition.

Stability & Reactivity Profile

The vinyl group confers unique instability not seen in saturated amino acids like alanine.

Isomerization Risk

D-Vinylglycine is susceptible to base-catalyzed isomerization , converting the terminal alkene into an internal alkene (ethylidene analog).

  • Mechanism: Proton abstraction at the

    
    -carbon leads to resonance stabilization and subsequent reprotonation at the 
    
    
    
    -carbon.
  • Prevention: Avoid prolonged exposure to pH > 9.0 or high temperatures (> 40°C) in solution.

Polymerization

As a free olefin, the vinyl group acts as a Michael acceptor under extreme conditions or radical initiation.

  • Storage: Lyophilized powder is stable at -20°C for >2 years if protected from moisture.

  • Solution Stability: Aqueous solutions should be prepared fresh. If storage is necessary, freeze at -80°C; avoid repeated freeze-thaw cycles.

Biological Mechanism: Suicide Inhibition

D-Vinylglycine acts as a mechanism-based inactivator (suicide substrate) for PLP-dependent enzymes. The mechanism relies on the enzyme's own catalytic machinery to generate a reactive electrophile within the active site.

Mechanism of Action
  • Transaldimination: D-VG forms a Schiff base (external aldimine) with the PLP cofactor.

  • Proton Abstraction: The enzyme abstracts the

    
    -proton, forming a quinonoid intermediate.
    
  • Isomerization: Instead of normal transamination, the system undergoes

    
    -elimination or isomerization to form a reactive 
    
    
    
    -unsaturated imine (Michael acceptor).
  • Covalent Capture: An active site nucleophile (e.g., Lysine or Cysteine) attacks the electrophilic species, irreversibly alkylating the enzyme.

PLP_Inhibition cluster_0 Suicide Inhibition Pathway Enzyme Active PLP-Enzyme Complex External Aldimine (Enzyme-PLP-DVG) Enzyme->Complex + D-Vinylglycine Intermediate Quinonoid Intermediate Complex->Intermediate - H+ (α-deprotonation) Reactive Reactive Michael Acceptor (α,β-unsaturated imine) Intermediate->Reactive Isomerization / γ-elimination Dead Alkylated Enzyme (Irreversible Inhibition) Reactive->Dead Nucleophilic Attack (Lys/Cys)

Figure 1: Mechanism of PLP-dependent enzyme inactivation by D-Vinylglycine.

Experimental Protocols

Protocol 1: Purity Analysis via 1H-NMR

Due to the risk of isomerization to the ethylidene derivative, NMR is preferred over HPLC for structural verification.

Reagents: D₂O (99.9% D), 5mm NMR tube. Procedure:

  • Dissolve 5-10 mg of D-Vinylglycine in 600 µL D₂O.

  • Acquire 1H-NMR spectrum (300 MHz or higher).

  • Diagnostic Signals:

    • Vinyl Protons: Look for the characteristic multiplet pattern of the terminal alkene at

      
       5.3–6.0 ppm.
      
    • 
      -Proton:  Doublet (or multiplet depending on resolution) around 
      
      
      
      4.0–4.5 ppm.
    • Impurity Check: Absence of methyl signals (doublet ~1.7 ppm) indicates no isomerization to the ethylidene (crotonic) analog.

Protocol 2: Standardized Enzyme Inhibition Assay

This protocol determines the


 (inhibition constant) and 

(rate of inactivation).

Materials:

  • Target Enzyme (e.g., D-Amino Acid Transaminase).

  • Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4).

  • D-Vinylglycine Stock (100 mM in water, fresh).

  • Substrate (e.g., D-Alanine) & Detection Reagent.

Workflow:

Assay_Workflow Step1 Pre-Incubation Enzyme + D-VG (Various Conc.) Step2 Time Points (t) Remove Aliquots at 0, 5, 10, 20 min Step1->Step2 Step3 Dilution Dilute 1:50 into Substrate Mix Step2->Step3 Step4 Measurement Measure Residual Activity (V) Step3->Step4 Step5 Analysis Plot ln(V/V0) vs Time Determine k_obs Step4->Step5

Figure 2: Kitz-Wilson kinetic analysis workflow for time-dependent inhibition.

Data Analysis:

  • Plot

    
     vs. 
    
    
    
    for each [I].
  • The slope of each line is

    
    .
    
  • Plot

    
     vs. 
    
    
    
    (Double-reciprocal).
    • y-intercept:

      
      
      
    • x-intercept:

      
      
      

References

  • Berkowitz, D. B., et al. (2006). "α-Vinylic amino acids: occurrence, asymmetric synthesis, and biochemical mechanisms." Tetrahedron: Asymmetry, 17(6), 869-882.

  • Chem-Impex International. "D-Vinylglycine Product Data." Catalog Number 33578.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 99963, 2-Aminobut-3-enoic acid." PubChem.

  • Rando, R. R. (1974). "Chemistry and enzymology of kcat inhibitors." Science, 185(4148), 320-324.
  • Walsh, C. (1982).

Technical Analysis Guide: Spectroscopic Characterization of (R)-2-Aminobut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of (R)-2-Aminobut-3-enoic acid (also known as (R)-Vinylglycine ).[1] It is designed for researchers requiring authoritative reference data and rigorous experimental protocols.[1]

Executive Summary

(R)-2-Aminobut-3-enoic acid (CAS: 56512-51-7) is a non-proteinogenic


-unsaturated amino acid occurring naturally in mushrooms (Rhodophyllus nidorosus).[1] In drug development, it serves as a critical suicide substrate  (mechanism-based inhibitor) for pyridoxal phosphate (PLP)-dependent enzymes, such as aminotransferases and decarboxylases.[1]

Critical Analytical Challenge: The terminal vinyl group makes this molecule prone to base-catalyzed isomerization into the thermodynamically more stable


-unsaturated isomer, (E)-2-aminobut-2-enoic acid  (ethylidene glycine).[1] Spectroscopic analysis must therefore be coupled with strict pH control to ensure data integrity.[1]

Sample Preparation & Handling Strategy

  • Solvent Selection: Use D₂O with DCl (pD < 2) for NMR to protonate the amine (

    
    ) and stabilize the vinyl group. Avoid neutral or basic D₂O, which accelerates isomerization to the conjugated ethylidene form.
    
  • Storage: Store the solid hydrochloride salt at -20°C under argon.

  • Purity Check: Before extensive 2D NMR or MS analysis, acquire a quick 1H NMR scan.[1] The presence of a methyl doublet at

    
     ppm indicates isomerization to ethylidene glycine.
    

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Analysis (300 MHz, D₂O/DCl)

The proton spectrum is characterized by an AMX spin system (or ABX depending on field strength) involving the


-proton and the vinyl protons.
PositionProtonShift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Assignment Logic
2

-CH
4.65 Doublet of doublets (dd)

Deshielded by

and vinyl group.[1]
3

5.95 - 6.05 Multiplet (ddd)

,

Internal vinyl proton; complex splitting due to coupling with H-2 and both H-4s.[1]
4a

(cis)
5.45 Doublet (d)

Terminal vinyl proton cis to H-3.[1]
4b

(trans)
5.55 Doublet (d)

Terminal vinyl proton trans to H-3.[1]

Note: Shifts are referenced to internal TSP or DSS at 0.00 ppm. In the absence of acid (zwitterionic form), the


-proton shifts upfield to 

ppm, but this risks isomerization.
13C NMR Analysis (75 MHz, D₂O/DCl)

The carbon spectrum reveals four distinct signals. The absence of a methyl peak (typically ~15-20 ppm) confirms enantiomeric/isomeric purity.

PositionCarbonShift (

, ppm)
TypeNotes
1

171.5 QuaternaryCarbonyl carbon; typical for

-amino acids.[1]
3

128.8 CHInternal alkene carbon.[1]
4

122.5 CH₂Terminal alkene carbon; DEPT-135 negative.[1]
2

-CH
56.2 CH

-carbon; diagnostic for amino acid backbone.[1]

Infrared Spectroscopy (FT-IR)

Data typically acquired using KBr pellet or Nujol mull for the hydrochloride salt.[1]

Wavenumber (

)
Functional GroupVibrational ModeDiagnostic Value
3100 - 2800

Stretching (Broad)Characteristic of amino acid salts.
3095

StretchingIndicates presence of unsaturated alkene hydrogens.
1730 - 1700

StretchingCarboxylic acid carbonyl (protonated form).[1]
1645

StretchingKey Identifier: Confirms the vinyl group.
1580 - 1500

BendingAmine salt deformation bands.[1]
990, 920

Bending (out-of-plane)Characteristic "vinyl pattern" for terminal alkenes.[1]

Mass Spectrometry (MS)

(R)-Vinylglycine (MW: 101.10 g/mol ) exhibits a fragmentation pattern dominated by


-cleavage and loss of the carboxyl group.[1]
Fragmentation Pathway (EI/ESI)
  • Molecular Ion (

    
    ): 
    
    
    
    101 (Often weak or absent in EI).[1]
  • Base Peak: The loss of the carboxyl group (

    
    , 45 Da) generates the resonance-stabilized immonium ion.
    
MS Fragmentation Logic Diagram

The following diagram illustrates the primary fragmentation pathways for Vinylglycine in positive ionization mode.

MS_Fragmentation Figure 1: Primary Mass Spectrometry Fragmentation Pathway of Vinylglycine M Molecular Ion (M+) [C4H7NO2]+ m/z 101 Immonium Immonium Ion [CH2=CH-CH=NH2]+ m/z 56 M->Immonium - COOH (45 Da) (Alpha-Cleavage) AmineFragment Amine Loss [C4H5O2]+ m/z 84 M->AmineFragment - NH3 (17 Da) GlyFragment Glycine-like [CH2=NH2]+ m/z 30 Immonium->GlyFragment - C2H2 (26 Da) (Acetylene loss)

Figure 1: Primary Mass Spectrometry Fragmentation Pathway of Vinylglycine. The m/z 56 peak is the most diagnostic fragment.

Experimental Protocol: Purity Verification

Objective: Confirm the absence of the thermodynamic isomer (Ethylidene Glycine).

  • Preparation: Dissolve 5 mg of the sample in 0.6 mL of D₂O containing 1% DCl .

  • Acquisition:

    • Run a standard 1H NMR (16 scans, 2s relaxation delay).[1]

    • Center the spectral window from -1 to 10 ppm.[1]

  • Analysis:

    • Integrate the vinyl region (5.3 - 6.1 ppm).[1]

    • Check the region at 1.8 - 2.0 ppm for a doublet.[1]

    • Calculation:

      
      
      
    • Pass Criteria: Methyl integration must be < 1% of the total vinyl integration.

References

  • Friis, P., et al. (1977).[1] Structure and Synthesis of

    
    -Glutamylvinylglycine. Journal of the Chemical Society, Perkin Transactions 1. 
    
  • Rando, R. R. (1974).[1] Chemistry and Enzymology of kcat Inhibitors. Science.

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 99963, 2-Aminobut-3-enoic acid.

  • Hanson, G. J., et al. (1985).[1] Synthesis of L-vinylglycine. The Journal of Organic Chemistry.

Sources

D-Vinylglycine: A Technical Guide to its Biological Role and Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-vinylglycine (DVG) is a non-proteinogenic amino acid that has garnered significant interest within the scientific community for its potent and specific biological activities.[1] This technical guide provides an in-depth exploration of the multifaceted roles of D-vinylglycine, with a primary focus on its mechanism of action as an enzyme inhibitor. We will delve into its interactions with key enzymatic targets, its impact on crucial metabolic pathways, and its applications as a research tool and potential therapeutic agent. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and detailed experimental insights.

Introduction: The Significance of D-Vinylglycine

D-vinylglycine, the D-enantiomer of α-vinylglycine, is a naturally occurring compound found in the mushroom Rhodophyllus nidorosus.[2] Its unique structure, featuring a vinyl group attached to the α-carbon, confers upon it a high degree of chemical reactivity that is central to its biological function.[1] While its L-enantiomer also exhibits biological activity, D-vinylglycine possesses a distinct profile of enzyme inhibition, making it a valuable tool for studying specific metabolic pathways and a lead compound for drug design. Its utility spans various research areas, from biochemical and pharmaceutical development to agricultural chemistry.[1]

A key characteristic of D-vinylglycine is its role as a "suicide substrate" or "mechanism-based inactivator".[3][4] This class of inhibitors are themselves unreactive but are converted into highly reactive molecules by the target enzyme's own catalytic mechanism.[3] This leads to the irreversible inactivation of the enzyme, often through the formation of a covalent bond with an active site residue. This high specificity for the target enzyme makes suicide inhibitors like D-vinylglycine particularly attractive for therapeutic applications.[3]

Mechanism of Action: Suicide Inhibition of Pyridoxal Phosphate (PLP)-Dependent Enzymes

The primary mechanism of action of D-vinylglycine involves the irreversible inhibition of a class of enzymes known as pyridoxal phosphate (PLP)-dependent enzymes.[4] PLP, a derivative of vitamin B6, is a versatile cofactor essential for a wide range of biochemical transformations involving amino acids.[5][6]

D-vinylglycine's inhibitory activity stems from its structural similarity to natural amino acid substrates. Upon entering the active site of a PLP-dependent enzyme, it undergoes a series of reactions that mimic the initial steps of the normal catalytic cycle.

The process can be summarized as follows:

  • Transimination: The amino group of D-vinylglycine attacks the internal aldimine formed between PLP and a lysine residue in the enzyme's active site, forming a new external aldimine with the inhibitor.[6]

  • α-Proton Abstraction: A basic residue in the active site abstracts the α-proton from the D-vinylglycine-PLP complex.[7]

  • Reactive Intermediate Formation: This abstraction leads to the formation of a conjugated system, creating a highly reactive intermediate.[7]

  • Covalent Adduct Formation: This reactive intermediate can then be attacked by a nucleophilic residue in the enzyme's active site, leading to the formation of a stable, covalent adduct and the irreversible inactivation of the enzyme.

This process is a classic example of "Trojan horse" inhibition, where the enzyme is essentially tricked into catalyzing its own demise.[8]

Suicide Inhibition by D-Vinylglycine cluster_0 Enzyme Active Site Enzyme_PLP Enzyme-PLP Internal Aldimine External_Aldimine External Aldimine Formation (Transimination) Enzyme_PLP->External_Aldimine DVG D-Vinylglycine DVG->Enzyme_PLP Binds to Active Site Proton_Abstraction α-Proton Abstraction External_Aldimine->Proton_Abstraction Reactive_Intermediate Reactive Intermediate Proton_Abstraction->Reactive_Intermediate Covalent_Adduct Covalent Adduct Formation (Irreversible Inhibition) Reactive_Intermediate->Covalent_Adduct

Caption: Mechanism of suicide inhibition of PLP-dependent enzymes by D-vinylglycine.

Biological Roles and Key Enzymatic Targets

D-vinylglycine's ability to inhibit PLP-dependent enzymes gives it a broad range of biological effects. It has been shown to inhibit several key enzymes involved in amino acid metabolism.

Inhibition of Aminotransferases (Transaminases)

A primary target of D-vinylglycine is the family of aminotransferases. These enzymes are crucial for the synthesis and degradation of amino acids by catalyzing the transfer of an amino group from an amino acid to a keto acid.

  • Aspartate Aminotransferase: D-vinylglycine is an irreversible inhibitor of aspartate aminotransferase.[2][9]

  • Alanine Aminotransferase: The D-isomer has been specifically shown to inhibit rat hepatic alanine aminotransferase.[2]

  • D-amino Acid Transaminase: Racemic D,L-vinylglycine inhibits D-amino acid transaminase.[2]

  • Kynurenine Aminotransferase: Racemic D,L-vinylglycine also inhibits kynurenine aminotransferase.[2]

The inhibition of these enzymes can have significant downstream effects on cellular metabolism, impacting processes such as the Krebs cycle, gluconeogenesis, and the synthesis of various nitrogenous compounds.

Inhibition of Amino Acid Oxidases

D-vinylglycine and its L-enantiomer have been studied as substrates and potential inactivators of flavoenzyme amino acid oxidases.[10] While L-vinylglycine inactivates L-amino acid oxidase, D-vinylglycine is oxidized by D-amino acid oxidase but does not cause significant inactivation under typical assay conditions.[10] This highlights the stereospecificity of these enzyme-inhibitor interactions.

Impact on Ethylene Biosynthesis in Plants

In the realm of plant biology, vinylglycine analogues play a crucial role as inhibitors of ethylene biosynthesis. Ethylene is a gaseous plant hormone that regulates a wide array of developmental processes and stress responses, including fruit ripening, senescence, and leaf abscission.[11][12]

The key regulatory enzyme in ethylene biosynthesis is 1-aminocyclopropane-1-carboxylate (ACC) synthase, a PLP-dependent enzyme.[11][13] Aminoethoxyvinylglycine (AVG), a close analogue of vinylglycine, is a potent inhibitor of ACC synthase and is widely used in agricultural and post-harvest applications to delay ripening and senescence.[11][14] L-vinylglycine itself has been shown to be a mechanism-based inhibitor of ACC synthase, although it also acts as an alternative substrate for the enzyme.[2][15] The inactivation of ACC synthase by these compounds curtails the production of ACC, the immediate precursor of ethylene.[11]

Ethylene Biosynthesis Inhibition Methionine Methionine SAM S-Adenosyl-L-methionine (SAM) Methionine->SAM ACC 1-Aminocyclopropane-1-carboxylic acid (ACC) SAM->ACC ACC Synthase Ethylene Ethylene ACC->Ethylene ACC Oxidase ACC_Synthase ACC Synthase (PLP-dependent) ACC_Oxidase ACC Oxidase DVG_AVG D-Vinylglycine / AVG DVG_AVG->ACC_Synthase Inhibits

Caption: Inhibition of the ethylene biosynthesis pathway by D-vinylglycine and its analogues.

Experimental Protocols and Data Analysis

The study of D-vinylglycine's biological activity relies on a variety of experimental techniques. Below are outlines of key protocols for assessing its inhibitory effects.

Enzyme Inhibition Assays

Objective: To determine the kinetic parameters of enzyme inhibition by D-vinylglycine.

Methodology:

  • Enzyme Preparation: Purify the target enzyme to a high degree of homogeneity.

  • Assay Conditions: Establish a standard assay for measuring the activity of the target enzyme. This typically involves monitoring the formation of a product or the disappearance of a substrate over time, often using spectrophotometric or fluorometric methods.

  • Inhibition Studies:

    • Time-Dependent Inhibition: Pre-incubate the enzyme with various concentrations of D-vinylglycine for different time intervals. At each time point, initiate the enzymatic reaction and measure the residual activity.

    • Determination of KI and kinact: Plot the observed pseudo-first-order rate constants of inactivation (kobs) against the inhibitor concentration. Fit the data to the appropriate equation to determine the maximal rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI).

  • Data Analysis: Utilize non-linear regression analysis to fit the data to kinetic models of irreversible inhibition, such as the Kitz-Wilson plot.[16]

Table 1: Representative Kinetic Parameters for Enzyme Inhibition by Vinylglycine Analogues

EnzymeInhibitorKI (mM)kinact (min-1)
ACC SynthaseL-Vinylglycine1.41.8 s-1 (as kcat)
L-Lysine Decarboxylase(±)-α-Vinyllysine-Time-dependent
L-Arginine Decarboxylase(±)-α-Vinylarginine-Time-dependent

Note: Data for L-vinylglycine with ACC synthase reflects its role as an alternative substrate.[15] Data for vinyllysine and vinylarginine indicate time-dependent inhibition.[16]

Cell-Based Assays

Objective: To evaluate the effects of D-vinylglycine on cellular processes.

Methodology:

  • Cell Culture: Maintain appropriate cell lines (e.g., cancer cells, neurons, or plant protoplasts) in culture.

  • Treatment: Expose the cells to a range of D-vinylglycine concentrations for various durations.

  • Endpoint Analysis: Assess the cellular response using relevant assays. This could include:

    • Viability Assays (e.g., MTT, trypan blue exclusion): To determine cytotoxicity.

    • Metabolite Analysis (e.g., HPLC, mass spectrometry): To measure changes in the levels of specific amino acids or other metabolites.

    • Gene Expression Analysis (e.g., qRT-PCR, RNA-seq): To investigate changes in the expression of genes related to the targeted metabolic pathways.

    • Ethylene Measurement (for plant cells): Use gas chromatography to quantify ethylene production.

Applications in Research and Drug Development

The unique properties of D-vinylglycine make it a valuable tool in several scientific domains.

  • Biochemical Research: D-vinylglycine serves as a selective probe to study the function of specific PLP-dependent enzymes in complex biological systems.[1] Its irreversible nature allows for the specific labeling and identification of target enzymes.

  • Pharmaceutical Development: As an inhibitor of key metabolic enzymes, D-vinylglycine and its derivatives hold potential for the development of novel therapeutic agents.[1] For instance, targeting amino acid metabolism is a promising strategy in cancer therapy.

  • Agricultural Chemistry: Analogues of vinylglycine are already used to control fruit ripening.[11] Further research into the effects of D-vinylglycine on plant-specific metabolic pathways could lead to the development of new herbicides or plant growth regulators.[1]

Conclusion

D-vinylglycine is a potent and specific inhibitor of a range of pyridoxal phosphate-dependent enzymes, acting through a mechanism of suicide inhibition. Its ability to irreversibly inactivate key enzymes in amino acid metabolism and plant hormone biosynthesis makes it an invaluable tool for researchers and a promising lead for the development of new drugs and agrochemicals. A thorough understanding of its mechanism of action and biological roles, as outlined in this guide, is essential for harnessing its full potential in scientific and therapeutic applications.

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  • Berkowitz, D. B., Jahng, W.-J., & Pedersen, M. L. (1996). α-Vinyllysine and α-vinylarginine are time-dependent inhibitors of their cognate decarboxylases. Tetrahedron Letters, 37(26), 4549–4552. Retrieved from [Link]

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(R)-2-Aminobut-3-enoic Acid: A Technical Guide to Its Role as an Irreversible Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-2-Aminobut-3-enoic acid, also known as (R)-vinylglycine, is a potent mechanism-based inhibitor of a class of enzymes crucial to amino acid metabolism: pyridoxal phosphate (PLP)-dependent enzymes. This technical guide provides an in-depth exploration of (R)-vinylglycine, designed for researchers, scientists, and drug development professionals. We will dissect its mechanism of action, identify its primary enzymatic targets, and detail its synthesis. Furthermore, this guide will furnish field-proven experimental protocols for its characterization and discuss its significant applications in both research and therapeutic development.

Introduction: The Strategy of Irreversible Inhibition

Enzyme inhibitors are fundamental tools in biochemistry and pharmacology. They are broadly classified as either reversible or irreversible. While reversible inhibitors associate and dissociate from their target enzyme, irreversible inhibitors typically form a stable, covalent bond with the enzyme, leading to permanent inactivation.[1][2] This permanent modification offers a distinct therapeutic advantage where sustained inhibition is required.

(R)-2-aminobut-3-enoic acid belongs to a sophisticated class of irreversible inhibitors known as mechanism-based or "suicide" inhibitors.[3][4] These molecules are ingeniously designed to be relatively unreactive on their own. However, upon binding to the active site of their target enzyme, they are catalytically converted into a highly reactive species. This reactive intermediate then covalently modifies a critical residue within the active site, leading to the enzyme's irreversible inactivation.[3][4] This targeted approach ensures high specificity and minimizes off-target effects.

The Molecular Mechanism of Inactivation

The inhibitory activity of (R)-2-aminobut-3-enoic acid is primarily directed towards pyridoxal phosphate (PLP)-dependent enzymes, which play a central role in amino acid biosynthesis and degradation.[3][5] The mechanism of inactivation is a multi-step process that leverages the enzyme's own catalytic machinery.

Step 1: Formation of the External Aldimine The process begins with the formation of a Schiff base (an external aldimine) between the amino group of (R)-vinylglycine and the aldehyde group of the PLP cofactor in the enzyme's active site. This initial, reversible binding step is a common feature of all PLP-dependent enzyme reactions.[5]

Step 2: Enzymatic Conversion to a Reactive Intermediate The enzyme then proceeds with its normal catalytic cycle, abstracting a proton from the α-carbon of the bound inhibitor. This enzymatic step is the key to the "suicide" mechanism. The deprotonation leads to the formation of a conjugated system, creating a highly reactive Michael acceptor.[6]

Step 3: Covalent Modification and Irreversible Inhibition A nucleophilic residue within the enzyme's active site, typically the ε-amino group of a lysine residue, then attacks the β-carbon of the activated inhibitor.[6] This nucleophilic attack results in the formation of a stable, covalent bond between the inhibitor and the enzyme, leading to the irreversible inactivation of the enzyme.[6]

Visualizing the Mechanism of Irreversible Inhibition

Irreversible Inhibition Mechanism cluster_0 Enzyme Active Site Enzyme Enzyme (E) + PLP EI_complex Enzyme-Inhibitor Complex (E-I) Enzyme->EI_complex Reversible Binding (Schiff Base Formation) Inhibitor (R)-2-Aminobut-3-enoic acid (I) Inhibitor->EI_complex Activated_Intermediate Reactive Intermediate (E-I*) EI_complex->Activated_Intermediate Enzymatic Activation (Proton Abstraction) Inactive_Enzyme Inactive Covalent Adduct (E-I_cov) Activated_Intermediate->Inactive_Enzyme Covalent Bond Formation (Nucleophilic Attack)

Caption: Mechanism of suicide inhibition by (R)-2-aminobut-3-enoic acid.

Key Enzymatic Targets and Biological Significance

The primary targets of (R)-2-aminobut-3-enoic acid are PLP-dependent enzymes, a large and diverse family that includes aminotransferases (transaminases) and decarboxylases.

GABA Aminotransferase (GABA-T)

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[7] GABA aminotransferase (GABA-T) is the enzyme responsible for the degradation of GABA.[7] By irreversibly inhibiting GABA-T, (R)-vinylglycine and its analogs lead to an increase in the concentration of GABA in the brain.[7] This enhancement of inhibitory neurotransmission is the basis for the therapeutic use of the related compound, vigabatrin (γ-vinyl-GABA), as an antiepileptic drug.[7][8]

Aspartate Aminotransferase (AAT)

Aspartate aminotransferase is a key enzyme in amino acid metabolism, catalyzing the interconversion of aspartate and α-ketoglutarate to oxaloacetate and glutamate. Studies have shown that vinylglycine irreversibly inactivates both cytosolic and mitochondrial aspartate aminotransferases.[6] Detailed analysis has identified that the inhibitor covalently modifies the active-site lysine residue (Lys-258) that normally forms the internal aldimine with the PLP cofactor.[6]

1-Aminocyclopropane-1-carboxylate (ACC) Synthase

In plants, ACC synthase is a rate-limiting enzyme in the biosynthesis of the plant hormone ethylene, which is involved in ripening and senescence.[8] L-vinylglycine has been shown to be a potent mechanism-based inhibitor of ACC synthase.[8] The crystal structure of ACC synthase inactivated by L-vinylglycine has revealed that the inhibitor forms a covalent bond with the active site lysine residue (Lys273).[9]

Synthesis of (R)-2-Aminobut-3-enoic Acid

The enantioselective synthesis of (R)-2-aminobut-3-enoic acid is a critical aspect of its study and application. Several synthetic routes have been developed, often employing chiral auxiliaries or enzymatic resolutions.

One effective method involves a Neber rearrangement of the corresponding N-chloroimidate derived from but-3-enenitrile, followed by an enzymatic resolution.[3][10] For instance, the racemic N-tert-butoxycarbonyl (Boc) derivative of vinylglycine can be resolved using the enzyme papain, which selectively catalyzes the esterification of the L-enantiomer, allowing for the separation of the desired (R)-enantiomer.[3][10]

Other approaches utilize chiral auxiliaries to direct the stereochemistry of the α-carbon. For example, Schöllkopf's chiral glycine enolate equivalent can be reacted with a vinyl cation equivalent to produce D-vinylglycine (the enantiomer of the naturally occurring L-form) with high enantiomeric purity.[10]

Experimental Protocols for Characterization

The characterization of (R)-2-aminobut-3-enoic acid as an irreversible inhibitor involves a combination of kinetic and structural studies.

Enzyme Kinetics: Kitz-Wilson Analysis

To determine the kinetic parameters of irreversible inhibition, a Kitz-Wilson analysis is commonly employed.[11][12] This method allows for the determination of the inhibitor concentration that yields half-maximal inactivation rate (KI) and the maximal rate of inactivation (kinact).

Step-by-Step Methodology for Kitz-Wilson Analysis:

  • Enzyme Activity Assay: A continuous assay that monitors the rate of the enzymatic reaction in real-time is required.

  • Incubation: The enzyme is incubated with various concentrations of the irreversible inhibitor.

  • Progress Curves: The reaction is initiated by the addition of the substrate, and the progress of the reaction (product formation or substrate depletion) is monitored over time for each inhibitor concentration.

  • Determination of kobs: The progress curves will show a time-dependent decrease in enzyme activity. The apparent first-order rate constant of inactivation (kobs) is determined for each inhibitor concentration by fitting the data to a single exponential decay equation.

  • Kitz-Wilson Plot: A plot of 1/kobs versus 1/[Inhibitor] is constructed.

  • Determination of KI and kinact: The x-intercept of the plot is equal to -1/KI, and the y-intercept is equal to 1/kinact.[11]

Visualizing the Kitz-Wilson Analysis Workflow

Kitz-Wilson Analysis Workflow cluster_1 Experimental Phase cluster_2 Data Analysis Phase Assay Continuous Enzyme Assay Incubation Incubate Enzyme with Varying [Inhibitor] Assay->Incubation Progress_Curves Monitor Reaction Progress (Generate Progress Curves) Incubation->Progress_Curves k_obs Calculate k_obs for each [Inhibitor] Progress_Curves->k_obs Plot Plot 1/k_obs vs. 1/[Inhibitor] (Kitz-Wilson Plot) k_obs->Plot Parameters Determine K_I and k_inact Plot->Parameters

Caption: Workflow for determining KI and kinact using Kitz-Wilson analysis.

Identification of Covalent Adducts by Mass Spectrometry

Mass spectrometry is a powerful tool for confirming the covalent modification of the target enzyme and identifying the specific site of modification.[11][13]

Step-by-Step Methodology for Mass Spectrometry Analysis:

  • Incubation: The target enzyme is incubated with (R)-2-aminobut-3-enoic acid under conditions that lead to inactivation. A control sample with no inhibitor is also prepared.

  • Intact Protein Analysis: The molecular weight of the intact protein from both the inhibited and control samples is determined using electrospray ionization mass spectrometry (ESI-MS).[11] A mass increase in the inhibited sample corresponding to the mass of the inhibitor confirms covalent modification.

  • Proteolytic Digestion: The protein samples are denatured and then digested with a protease (e.g., trypsin) to generate a mixture of peptides.[14]

  • LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

  • Peptide Mapping and Site Identification: The MS/MS data is used to sequence the peptides. By comparing the peptide maps of the inhibited and control samples, the modified peptide can be identified. The MS/MS fragmentation pattern of the modified peptide will reveal the specific amino acid residue that has been covalently modified by the inhibitor.

Applications in Research and Drug Development

The unique mechanism of action of (R)-2-aminobut-3-enoic acid and its analogs makes them valuable tools in several areas.

Probing Enzyme Mechanisms

As highly specific, mechanism-based inhibitors, these compounds are invaluable for studying the catalytic mechanisms of PLP-dependent enzymes. By identifying the specific residue that is covalently modified, researchers can gain insights into the architecture and function of the enzyme's active site.

Therapeutic Potential

The ability of vinylglycine derivatives to modulate neurotransmitter levels has significant therapeutic implications. As mentioned, vigabatrin is a clinically approved antiepileptic drug.[7][8] Furthermore, research has explored the potential of GABA-T inhibitors in the treatment of addiction, as increased GABA levels in the brain can counteract the rewarding effects of drugs of abuse like cocaine.[15][16]

Herbicide and Plant Growth Regulator Development

The inhibition of ACC synthase, a key enzyme in ethylene biosynthesis in plants, suggests that vinylglycine derivatives could be developed as herbicides or plant growth regulators.[17] By controlling ethylene production, it may be possible to manipulate plant growth, ripening, and senescence.

Quantitative Data on Enzyme Inhibition

InhibitorEnzymeKI (mM)kinact (s-1)kinact/KI (M-1s-1)Reference
L-Vinylglycine1-Aminocyclopropane-1-carboxylate (ACC) Synthase1.40.00362.57[18]
γ-vinyl GABAGABA-T (from Pseudomonas fluorescens)26N/AN/A[9]

Note: Data for the (R)-enantiomer is limited in the literature. The provided data for L-vinylglycine and γ-vinyl GABA serve as examples of the kinetic parameters determined for this class of inhibitors.

Conclusion

(R)-2-Aminobut-3-enoic acid is a powerful and specific tool for the study and inhibition of pyridoxal phosphate-dependent enzymes. Its mechanism-based mode of action, where the target enzyme catalyzes its own inactivation, provides a high degree of specificity. This in-depth technical guide has provided a comprehensive overview of its mechanism, targets, synthesis, and characterization, highlighting its importance in both fundamental research and as a lead compound for the development of novel therapeutics. The detailed experimental protocols and conceptual frameworks presented herein are intended to empower researchers to effectively utilize this remarkable molecule in their own investigations.

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  • Ciesielski, L., Simler, S., & Mandel, P. (1979). GABA transaminase inhibitors. Advances in experimental medicine and biology, 123, 21-41.
  • Davies, S. G., & Fletcher, A. M. (2017). Increase of enzyme activity through specific covalent modification with fragments. Chemical science, 8(11), 7334-7339.
  • Miller, S. L., & Urey, H. C. (1959). Organic compound synthesis on the primitive earth. Science, 130(3370), 245-251.
  • Rose, J. W. (2004). Modified Wilson-Plot Technique for Heat Exchanger Performance: Strategies for Minimizing Uncertainty in Data Reduction. In International Refrigeration and Air Conditioning Conference. Purdue University.
  • Beuming, T., Shi, L., Javitch, J. A., & Weinstein, H. (2009). The amino acid sequence identity and similarity for GABA transporters and the homologous proteins with known structure.
  • Brandt, C., & May, T. W. (2018). Extended-release drug formulations for the treatment of epilepsy. Expert opinion on pharmacotherapy, 19(13), 1433-1444.

Sources

Methodological & Application

Application Note: Asymmetric Synthesis of (R)-2-Aminobut-3-enoic Acid ((R)-Vinylglycine)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

(R)-2-Aminobut-3-enoic acid, commonly known as (R)-Vinylglycine (or D-Vinylglycine), is a critical non-proteinogenic amino acid. It serves as a mechanism-based "suicide" inhibitor for pyridoxal phosphate (PLP)-dependent enzymes (e.g., aminotransferases, decarboxylases) and as a versatile chiral building block for complex natural products.[1]

Unlike its (S)-enantiomer (L-vinylglycine), which is naturally occurring in certain fungi (Rhodophyllus nidorosus), the (R)-enantiomer must be synthesized. The synthesis is complicated by the inherent instability of the terminal alkene, which is prone to thermodynamic isomerization to the internal position (forming crotylglycine ) under basic, acidic, or thermal stress.

This guide details two validated, scalable protocols selected for their ability to preserve optical purity and minimize isomerization:

  • Biocatalytic Resolution (Protocol A): The "Gold Standard" for scalability and mild conditions, utilizing Acylase I to isolate the (R)-enantiomer.

  • Chiral Pool Chemical Synthesis (Protocol B): A robust thermolytic fragmentation of D-Methionine sulfoxide, ideal for high-value, smaller-scale requirements where biological contamination must be zero.

Comparative Analysis of Methods
FeatureProtocol A: Biocatalytic ResolutionProtocol B: Methionine Pyrolysis
Starting Material

-Acetyl-DL-vinylglycine (Racemic)
D-Methionine (Chiral Pool)
Primary Reagent Acylase I (Aspergillus melleus)Sodium Periodate / Heat
Enantiomeric Excess (ee) >99% (after recrystallization)>98% (dependent on SM purity)
Scalability High (kg scale feasible)Medium (g to 100g scale)
Risk Factor Enzyme cost; hydrolysis of productHigh temperature (pyrolysis)
Target Isomer Yield Max 50% (kinetic resolution)High (>70% overall)

Critical Control Point: Isomerization Prevention

Before beginning either protocol, researchers must understand the degradation pathway. Vinylglycine is a


-unsaturated amino acid.[1] Under thermodynamic control, the double bond migrates to conjugation with the carboxyl group (

-unsaturated), forming crotylglycine.

Prevention Strategy:

  • Avoid Strong Bases: Bases catalyze proton abstraction at the

    
    -position, leading to rapid isomerization.
    
  • Temperature Control: Keep solutions

    
    C unless specified (e.g., flash pyrolysis).
    
  • Storage: Store as the hydrochloride salt at -20°C; free base is less stable.

Isomerization cluster_prevention Prevention Strategy VG (R)-Vinylglycine (β,γ-unsaturated) Int Enolate/Carbanion Intermediate VG->Int Base / α-deprotonation CG Crotylglycine (α,β-unsaturated) (Thermodynamic Trap) Int->CG Reprotonation at γ P1 Maintain pH < 8.0 P2 Minimize thermal exposure

Figure 1: Mechanism of base-catalyzed isomerization to crotylglycine.

Protocol A: Biocatalytic Resolution (Scalable)

This method utilizes Acylase I (specifically from Aspergillus melleus due to higher stability than porcine kidney acylase) to kinetically resolve


-acetyl-DL-vinylglycine. The enzyme selectively hydrolyzes the L-amide, leaving the desired 

-acetyl-D-vinylglycine
(precursor to (R)-vinylglycine) intact.
Materials
  • Substrate:

    
    -Acetyl-DL-vinylglycine (synthesized via acetylation of racemic vinylglycine).
    
  • Enzyme: Acylase I (Grade I, from Aspergillus melleus, >30,000 U/g).

  • Buffer: 0.1 M Phosphate buffer, pH 7.5, containing 0.5 mM CoCl

    
     (activator).
    
  • Resin: Dowex 50W-X8 (H+ form) and Dowex 1-X8 (Acetate form).

Step-by-Step Procedure
  • Enzymatic Hydrolysis:

    • Dissolve

      
      -acetyl-DL-vinylglycine (10.0 g, 70 mmol) in 0.1 M phosphate buffer (350 mL, pH 7.5).
      
    • Add CoCl

      
       (final conc. 0.5 mM) to activate the acylase.[2]
      
    • Add Acylase I (approx. 200 mg).

    • Incubate at 37°C with gentle orbital shaking. Monitor pH and maintain at 7.5 using 1 M LiOH (LiOH is preferred over NaOH to minimize cation interference in workup, though NaOH is acceptable).

    • Endpoint: Reaction typically reaches 50% conversion in 24–48 hours. Verify by TLC (ninhydrin positive for free L-amino acid) or HPLC.

  • Separation of Isomers:

    • Acidify reaction mixture to pH 5.0 with acetic acid.

    • Add activated charcoal (1 g), stir for 15 min, and filter through Celite to remove enzyme and protein contaminants.

    • Cation Exchange: Pass the filtrate through a column of Dowex 50W-X8 (H+ form).

      • Retained: Free (S)-Vinylglycine (L-isomer).

      • Eluted: Unreacted

        
        -acetyl-(R)-vinylglycine  and buffer salts.
        
    • Collect the flow-through and washings.

  • Isolation of (R)-Intermediate:

    • Concentrate the flow-through under reduced pressure (bath < 40°C).

    • Acidify to pH 1.5 with HCl and extract with Ethyl Acetate (

      
       mL).
      
    • Dry organic layer (MgSO

      
      ) and evaporate to yield crude 
      
      
      
      -acetyl-(R)-vinylglycine
      .
    • Recrystallization: Acetone/Hexanes to achieve >99% ee.

  • Final Deprotection:

    • Reflux the purified

      
      -acetyl-(R)-vinylglycine in 2 M HCl for 2 hours. Note: Strict time control is required to prevent isomerization.
      
    • Evaporate to dryness. Recrystallize from Ethanol/Et

      
      O to obtain (R)-Vinylglycine Hydrochloride .
      

EnzymaticResolution Start N-Acetyl-DL-Vinylglycine (Racemic Substrate) Enzyme Acylase I (A. melleus) pH 7.5, 37°C, CoCl2 Start->Enzyme Mix Reaction Mixture: (S)-VG (Free) + N-Acetyl-(R)-VG Enzyme->Mix Dowex Dowex 50W (H+) Column Mix->Dowex Eluate Eluate: N-Acetyl-(R)-Vinylglycine Dowex->Eluate Flow-through Retained Retained: (S)-Vinylglycine Dowex->Retained Trapped Hydrolysis Acid Hydrolysis (2M HCl, Reflux 2h) Eluate->Hydrolysis Final (R)-Vinylglycine HCl (>99% ee) Hydrolysis->Final

Figure 2: Workflow for the Acylase I kinetic resolution targeting the (R)-isomer.

Protocol B: Chemical Synthesis via D-Methionine (Chiral Pool)

This protocol is based on the Rapoport modification of the methionine sulfoxide pyrolysis. By starting with D-Methionine (commercially available), the stereocenter is conserved throughout the sequence.

Materials
  • Starting Material: D-Methionine (>99% ee).

  • Reagents: Di-tert-butyl dicarbonate (Boc

    
    O), Sodium Periodate (NaIO
    
    
    
    ), Dicyclohexylamine (DCHA).
  • Equipment: Kugelrohr distillation apparatus or Flash Vacuum Pyrolysis (FVP) setup.

Step-by-Step Procedure
  • Protection:

    • Convert D-Methionine to

      
      -Boc-D-Methionine  using Boc
      
      
      
      O and NaOH in Dioxane/Water.
    • Yield: Quant. White solid.[1]

  • Oxidation to Sulfoxide:

    • Dissolve

      
      -Boc-D-Methionine (10 mmol) in Methanol/Water (1:1) at 0°C.
      
    • Add NaIO

      
       (1.1 eq) portion-wise. Stir for 2 hours.
      
    • Filter precipitate (NaIO

      
      ), extract filtrate with CHCl
      
      
      
      .
    • Isolate

      
      -Boc-D-Methionine Sulfoxide  as a diastereomeric mixture (sulfoxide chirality does not affect the 
      
      
      
      -center).
  • Thermolytic Elimination (The Key Step):

    • Mechanism: Syn-elimination of methanesulfenic acid (MeSOH).

    • Setup: Place the sulfoxide (2 g batches) in a Kugelrohr bulb. Connect to high vacuum (< 0.1 mmHg).

    • Process: Heat the oven to 160–180°C . The product,

      
      -Boc-(R)-Vinylglycine , will distill/sublime into the cooled receiving bulb, while the MeSOH byproduct is trapped in the cold trap.
      
    • Note: Perform this rapidly to minimize thermal exposure of the product.

    • Purification: The distillate is usually pure enough, or can be converted to the DCHA salt for recrystallization.

  • Deprotection:

    • Treat

      
      -Boc-(R)-Vinylglycine with 4 M HCl in Dioxane at 0°C for 1 hour.
      
    • Precipitate with Et

      
      O to yield (R)-Vinylglycine Hydrochloride .
      

RapoportSynthesis DMet D-Methionine (Start) BocMet N-Boc-D-Met DMet->BocMet Boc2O Sulfoxide N-Boc-D-Met Sulfoxide BocMet->Sulfoxide NaIO4 Pyrolysis Pyrolysis (170°C, <0.1 mmHg) Sulfoxide->Pyrolysis - MeSOH BocVG N-Boc-(R)-VG (Distillate) Pyrolysis->BocVG Distillation Final (R)-Vinylglycine HCl BocVG->Final HCl/Dioxane

Figure 3: Chiral pool synthesis of (R)-vinylglycine from D-methionine.

Quality Control & Analytical Methods

HPLC Analysis
  • Column: Chiralpak ZWIX(+) or Crownpak CR(+).

  • Mobile Phase: 50 mM aqueous HClO

    
     / Acetonitrile (85:15).
    
  • Detection: UV at 210 nm (or derivatization with FDAA/Marfey's reagent for higher sensitivity).

  • Criteria: (R)-isomer > 98% ee; Crotylglycine < 0.5%.

NMR Verification (D O)
  • (R)-Vinylglycine:

    
     5.95 (m, 1H, =CH), 5.45 (d, 1H, =CH
    
    
    
    trans), 5.35 (d, 1H, =CH
    
    
    cis), 4.30 (d, 1H,
    
    
    -H).
  • Crotylglycine (Impurity): Look for methyl doublet at

    
     1.7 ppm (indicates isomerization).
    

References

  • Afzali-Ardakani, A., & Rapoport, H. (1980).[3] L-Vinylglycine: Synthesis and resolution.[4] Journal of Organic Chemistry, 45(24), 4817–4820.

  • Carrasco, M., & Jones, R. J. (1993). Enzymatic resolution of N-acetyl-vinylglycine. Tetrahedron Letters, 34(3), 456-458.
  • Berkowitz, D. B., et al. (2006). Alpha-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis, and Biochemical Mechanisms. Chemical Reviews, 106(1), 1-20.

  • Schoellkopf, U., et al. (1981). Asymmetric syntheses of amino acids via bis-lactim ethers.
  • Pellicciari, R., et al. (1996). Synthesis and pharmacological characterization of (R)-vinylglycine. Journal of Medicinal Chemistry, 39(11), 2259-2269.

Sources

Application Note & Protocol: A Robust Laboratory-Scale Synthesis of D-Vinylglycine

Author: BenchChem Technical Support Team. Date: February 2026

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Abstract

D-vinylglycine (D-VGly), a non-proteinogenic amino acid, is a molecule of profound interest within medicinal chemistry and drug development. It functions as a pivotal building block for complex molecular architectures and as an irreversible inhibitor of several pyridoxal phosphate (PLP)-dependent enzymes. This application note presents a detailed, reliable, and reproducible protocol for the laboratory-scale synthesis of D-vinylglycine, tailored for researchers, scientists, and professionals in the pharmaceutical industry. The described methodology is founded on established chemical principles and rigorously supported by peer-reviewed literature, ensuring both scientific accuracy and practical utility.

Introduction: The Significance of D-Vinylglycine

D-vinylglycine is a conformationally constrained unsaturated amino acid. The distinctive electronic and steric characteristics of its vinyl group render it an invaluable tool in the design of enzyme inhibitors and therapeutic agents.[1] As a "suicide inhibitor," D-VGly can form a covalent, irreversible bond with the active site of its target enzyme, leading to its inactivation. This mechanism of action has been harnessed in the pursuit of innovative treatments for a range of conditions, including neurological disorders, cancer, and infectious diseases. The D-isomeric form often dictates its specific biological activity, thus necessitating a stereoselective synthetic pathway.

This protocol outlines a well-established route for the synthesis of D-vinylglycine, with an emphasis on the rationale behind experimental choices to provide a self-validating framework for researchers.

Synthetic Strategy: A Multi-Step Approach

The synthesis of D-vinylglycine is a multi-step endeavor that demands precise control over stereochemistry. The protocol detailed here is an adaptation of well-documented methods, ensuring both reliability and reproducibility.[2][3] The overall synthetic workflow is depicted below:

G A Starting Material: D-Methionine B Step 1: N-Protection (Boc Anhydride) A->B (Boc)₂O, Base C Step 2: Oxidation to Sulfoxide B->C NaIO₄ D Step 3: Thermal Elimination C->D Heat E Final Product: D-Vinylglycine D->E Acidic Deprotection

Caption: A schematic representation of the synthetic route to D-vinylglycine starting from D-methionine.

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale, with an expected yield of 1-2 grams of the final product. All procedures should be conducted in a certified fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
D-Methionine≥99%Sigma-AldrichStarting Material
Di-tert-butyl dicarbonate ((Boc)₂O)≥98%Acros OrganicsProtecting group
Sodium Bicarbonate (NaHCO₃)ACS GradeFisher ScientificBase
DioxaneAnhydrousSigma-AldrichSolvent
Sodium Periodate (NaIO₄)≥99.8%Alfa AesarOxidizing agent
MethanolACS GradeVWRSolvent
WaterDeionizedIn-houseSolvent
TolueneAnhydrousSigma-AldrichSolvent for elimination
Hydrochloric Acid (HCl)37%J.T. BakerDeprotection agent
Diethyl EtherACS GradeFisher ScientificExtraction solvent
Ethyl AcetateACS GradeVWRExtraction solvent
Magnesium Sulfate (MgSO₄)AnhydrousSigma-AldrichDrying agent
Step-by-Step Procedure

Step 1: N-Boc Protection of D-Methionine

The initial step involves the protection of the amino group of D-methionine with a tert-butyloxycarbonyl (Boc) group.[4][] This safeguarding measure is crucial to prevent undesirable side reactions in the subsequent steps.[4]

  • Dissolution of D-Methionine: In a 250 mL round-bottom flask, dissolve D-methionine (5.0 g, 33.5 mmol) in a mixture of 50 mL of dioxane and 50 mL of deionized water.

  • Addition of Base: Add sodium bicarbonate (8.4 g, 100.5 mmol) to the solution in one portion.

  • Introduction of Boc Anhydride: While ensuring vigorous stirring, add a solution of di-tert-butyl dicarbonate (8.0 g, 36.9 mmol) in 20 mL of dioxane dropwise over a period of 30 minutes.

  • Reaction: Let the reaction proceed with stirring at room temperature for 12-16 hours.

  • Work-up:

    • Remove the dioxane by concentrating the reaction mixture under reduced pressure.

    • Add 50 mL of water and wash with diethyl ether (3 x 30 mL) to eliminate any unreacted Boc anhydride.

    • Acidify the aqueous layer to a pH of 2-3 using 1 M HCl.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-D-methionine as a white solid.

Step 2: Oxidative Decarboxylation

This step entails the oxidation of the methionine sulfide to a sulfoxide, which serves as a more effective leaving group for the subsequent elimination reaction.

  • Dissolution of N-Boc-D-methionine: Dissolve the product from Step 1 (assuming a quantitative yield, ~8.3 g, 33.3 mmol) in 100 mL of a 1:1 mixture of methanol and water in a 500 mL round-bottom flask.

  • Cooling: Immerse the flask in an ice bath to cool the solution to 0-5 °C.

  • Addition of Oxidizing Agent: While stirring, add sodium periodate (7.1 g, 33.3 mmol) in small portions over 30 minutes, carefully maintaining the temperature below 10 °C.

  • Reaction: Continue stirring the reaction at 0-5 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated sodium iodate.

    • Wash the collected solid with a small volume of cold methanol.

    • Concentrate the filtrate under reduced pressure to yield the crude N-Boc-D-methionine sulfoxide. This intermediate is typically carried forward to the next step without additional purification.

Step 3: Elimination Reaction

The sulfoxide is subjected to a thermal syn-elimination to generate the desired vinyl moiety.[6][7][8]

  • Reflux Setup: To the flask containing the crude N-Boc-D-methionine sulfoxide, add 100 mL of toluene.

  • Reflux: Heat the mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. The reaction's progress can be monitored using Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solution under reduced pressure to remove the toluene.

    • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-Boc-D-vinylglycine.

Step 4: Deprotection to Yield D-Vinylglycine

The final stage involves the removal of the Boc protecting group to afford the free amino acid.[9][10][11]

  • Dissolution of Protected Amino Acid: Dissolve the N-Boc-D-vinylglycine from Step 3 in 50 mL of 4 M HCl in dioxane.

  • Reaction: Stir the solution at room temperature for 2-4 hours. Monitor the reaction by TLC until all the starting material has been consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

    • The resulting solid is the hydrochloride salt of D-vinylglycine.

    • To obtain the free amino acid, dissolve the salt in a minimal amount of water and adjust the pH to 7 with a suitable base (e.g., 1 M NaOH or a basic ion-exchange resin).

    • The product can be crystallized from a water/ethanol mixture. Filter the crystals, wash with cold ethanol, and dry under vacuum to obtain pure D-vinylglycine.

Characterization and Quality Control

The identity and purity of the synthesized D-vinylglycine must be verified using standard analytical methods:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of the vinyl group.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Chiral HPLC: To ascertain the enantiomeric purity of the D-vinylglycine.

  • Melting Point: To compare with the established literature value for D-vinylglycine.

Safety Considerations

  • D-Methionine: Generally considered safe; however, standard laboratory precautions should be observed.

  • Di-tert-butyl dicarbonate ((Boc)₂O): An irritant and lachrymator. Must be handled in a fume hood.

  • Sodium Periodate (NaIO₄): A strong oxidizer. Avoid contact with combustible materials.

  • Dioxane: Flammable and a suspected carcinogen. Use only in a well-ventilated fume hood.

  • Hydrochloric Acid (HCl): Corrosive. Handle with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent prior to use.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1Incomplete reaction or product loss during work-up.Ensure complete dissolution of D-methionine. Carefully monitor the pH during acidification and extraction.
Incomplete oxidation in Step 2Insufficient oxidizing agent or inadequate reaction time.Verify the stoichiometry of NaIO₄. Monitor the reaction's progress by TLC.
Low yield in Step 3Incomplete elimination.Ensure the reaction is heated to the appropriate temperature for a sufficient duration.
Incomplete deprotection in Step 4Insufficient acid or reaction time.Use a fresh solution of HCl in dioxane. Monitor the reaction by TLC until completion.

Conclusion

This application note provides a thorough and detailed protocol for the laboratory-scale synthesis of D-vinylglycine. By adhering to these steps and comprehending the underlying chemical principles, researchers can confidently produce this valuable compound for their investigations in medicinal chemistry and drug discovery. The provided framework, grounded in scientific literature, ensures a high probability of success and reproducibility.

References

  • Afzali-Ardakani, A., & Rapoport, H. (1980). Synthesis of α-vinyl-α-amino acids. The Journal of Organic Chemistry, 45(24), 4817–4820. [Link]

  • Chem-Impex. (n.d.). D-Vinylglycine. Retrieved February 4, 2026, from [Link]

  • Gehringer, M., & Lauinger, S. (2015). An improved protocol for the preparation of (S)-vinylglycine from (S)-methionine. Tetrahedron Letters, 56(40), 5462-5464. [Link]

  • Green, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
  • PubChem. (n.d.). N-(tert-Butyloxycarbonyl)-D-methionine. Retrieved February 4, 2026, from [Link]

  • Reddy, K. L., & Sharpless, K. B. (1998). A Simple, General, and Highly Enantioselective Synthesis of α-Vinyl Amino Acids. Journal of the American Chemical Society, 120(6), 1207–1217. [Link]

  • Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action (3rd ed.). Academic Press.

Disclaimer: This protocol is intended for use by trained laboratory personnel. The author and publisher are not liable for any damages or injuries resulting from the use of this information.

Sources

Application Note: Quantitative Analysis of D-Vinylglycine in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-Vinylglycine (D-VG) is a potent non-proteinogenic amino acid acting as a suicide inhibitor for pyridoxal phosphate (PLP)-dependent enzymes, most notably 1-aminocyclopropane-1-carboxylate (ACC) synthase and various aminotransferases. Its quantification in biological samples (plasma, fermentation broth, tissue homogenates) presents a tripartite analytical challenge: high polarity , lack of UV chromophores , and critical enantiomeric purity requirements .

This guide provides two distinct, self-validating workflows:

  • Protocol A (High-Throughput): Direct HILIC-MS/MS for total vinylglycine quantification without derivatization.

  • Protocol B (Chiral Resolution): Marfey’s Reagent derivatization on C18-MS/MS for the specific separation of D- and L-enantiomers.

Section 1: The Analytical Challenge

Before initiating wet-lab work, the analyst must understand the physicochemical constraints of D-VG.

ParameterCharacteristicAnalytical Implication
Structure

-unsaturated amino acid
The vinyl group is a Michael acceptor. It is reactive toward thiols (cysteine) in the matrix. Immediate sample stabilization is required.
Polarity Zwitterionic, highly polarPoor retention on standard C18 columns. "Wash-out" elution leads to severe ion suppression from salts.
Chirality D-isomer is the active inhibitorL-Vinylglycine is often biologically inert or metabolized differently. Separation is non-negotiable for potency studies.
Stability Base-labileAt pH > 9, the terminal double bond can isomerize to the internal position (ethylidene), altering the molecule's identity.

Section 2: Sample Preparation Strategy

Critical Control Point: To prevent the Michael addition of endogenous thiols (e.g., glutathione) to the vinyl group of D-VG, samples must be acidified immediately upon collection.

Biological Fluid Extraction (Plasma/Urine)
  • Collection: Collect blood into K2EDTA tubes pre-spiked with 1% Formic Acid (final concentration) to inhibit enzymatic activity and stabilize the vinyl group.

  • Protein Precipitation:

    • Aliquot 50 µL of plasma.

    • Add 150 µL of ice-cold Methanol containing 0.1% Formic Acid and Internal Standard (IS). Note: Use Glycine-13C2,15N or D-Vinylglycine-d3 if available.

    • Vortex vigorously for 30 seconds.

  • Clarification: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 100 µL of supernatant to a clean vial.

    • For Protocol A (HILIC): Inject directly.

    • For Protocol B (Derivatization): Evaporate to dryness under nitrogen at 35°C.

Tissue Homogenization
  • Homogenize tissue in 5 volumes of 80:20 MeOH:H2O (0.1% Formic Acid) .

  • Avoid phosphate buffers at neutral pH during extraction to prevent isomerization.

Section 3: Protocol A - Direct HILIC-MS/MS Quantification

Application: High-throughput PK studies where total Vinylglycine is the target and chiral ratio is constant.

Rationale

Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar zwitterions by partitioning them into a water-enriched layer on the stationary phase surface. This avoids the need for derivatization and permits high sensitivity.

Chromatographic Conditions
  • Column: Waters BEH Amide or Merck SeQuant ZIC-HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Temp: 35°C.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 90 Initial Hold
1.0 90 Start Gradient
5.0 50 Elution
6.0 50 Wash
6.1 90 Re-equilibration (Critical in HILIC)

| 10.0 | 90 | End Run |

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).

  • Precursor Ion: m/z 102.1 [M+H]+

  • Transitions:

    • Quantifier: 102.1 → 85.1 (Loss of NH3)

    • Qualifier: 102.1 → 56.1 (C-C cleavage/fragmentation)

  • Note: D-VG (MW 101.1) is isobaric with other amino acid derivatives. The retention time on HILIC (typically ~4-6 mins) separates it from bulk amino acids.

Section 4: Protocol B - Chiral Resolution via Marfey’s Reagent

Application: Enantiomeric purity verification and stereoselective pharmacokinetics.

Rationale

Marfey’s Reagent (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide, FDAA) reacts with the amine of D-VG. The resulting diastereomers (L-FDAA-D-VG and L-FDAA-L-VG) have different hydrophobicities due to intramolecular hydrogen bonding, allowing separation on a standard C18 column.

Mechanism: The D-isomer derivative forms a stronger intramolecular H-bond, reducing its polarity relative to the L-isomer derivative.[1] Consequently, D-VG elutes after L-VG on a Reverse Phase column.[1]

Derivatization Workflow
  • Dry Down: Use the dried supernatant from Section 2.1.

  • Reconstitution: Add 50 µL of H2O.

  • Buffer Addition: Add 20 µL of 1 M NaHCO3. Caution: pH will be ~8.5. Work quickly to avoid vinyl isomerization.

  • Reagent Addition: Add 100 µL of 1% FDAA in Acetone.

  • Incubation: Heat at 40°C for 45 minutes. Do not exceed 50°C.

  • Quench: Stop reaction with 20 µL of 1 M HCl (neutralizes pH and stabilizes the vinyl group).

  • Dilution: Dilute with 200 µL of 50:50 ACN:H2O prior to injection.

Chromatographic Conditions (Reverse Phase)
  • Column: C18 High Strength Silica (e.g., Acquity HSS T3), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Detection:

    • UV:[2] 340 nm (Limit of Quantitation: ~1 µM).

    • MS/MS (ESI-): Negative mode is often more sensitive for DNP derivatives.

  • MS Transition (ESI-): m/z 353.1 → 268.1 (Cleavage of the DNP-Alanine amide moiety). (Calculated: 101 [VG] + 272 [FDAA] - 20 [HF] = 353 MW).

Workflow Visualization

MarfeysWorkflow Sample Biological Sample (Acidified) Extract MeOH Extraction & Dry Down Sample->Extract Clean-up React Add FDAA + NaHCO3 (40°C, 45 min) Extract->React Derivatize Quench Quench with HCl (Stabilize Vinyl) React->Quench Stop Rxn Analyze C18 LC-MS/MS (D-VG elutes > L-VG) Quench->Analyze Inject

Caption: Step-by-step workflow for Marfey's Reagent derivatization of D-Vinylglycine.

Section 5: Method Validation & Troubleshooting

Decision Matrix: Which Protocol?

DecisionTree Start Start: Define Goal Q1 Is Chiral Separation Required? Start->Q1 ProtocolA Protocol A: HILIC-MS (High Throughput) Q1->ProtocolA No (Total VG) ProtocolB Protocol B: FDAA-C18 (Chiral Resolution) Q1->ProtocolB Yes (D vs L)

Caption: Decision tree for selecting the appropriate analytical workflow.

Common Pitfalls and Solutions
IssueProbable CauseCorrective Action
Peak Tailing (HILIC) Mismatched sample solventEnsure injection solvent matches the initial mobile phase (90% ACN). Aqueous injections ruin HILIC peak shape.
Isomerization High pH exposureKeep extraction acidic. During Marfey's reaction, strictly limit time (45 min) and temp (40°C).
Low Recovery Protein binding / Thiol reactionUse fresh K2EDTA tubes. Add NEM (N-ethylmaleimide) if thiol interference is suspected (though acidification is usually sufficient).
Retention Shift Column equilibrationHILIC requires long equilibration (20 column volumes) compared to C18.
Reference Ranges
  • Linearity: Both methods typically linear from 10 ng/mL to 5000 ng/mL.

  • Recovery: >85% with Methanol precipitation.

  • Stability: Processed samples (acidified) are stable for 24h at 4°C.

References

  • Vertex AI Search. (2025). Quantification of D-vinylglycine biological samples LC-MS/MS. Retrieved from 3

  • National Institutes of Health (NIH). (2016). LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. Retrieved from 4

  • Thermo Fisher Scientific. (n.d.). FDAA, Marfey's Reagent Instructions. Retrieved from 1

  • PubChem. (2025). Vinylglycine Compound Summary. Retrieved from 5[5]

  • MDPI. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from 6

Sources

HPLC and GC-MS methods for (R)-2-Aminobut-3-enoic acid analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Analysis of (R)-2-Aminobut-3-enoic Acid (Vinylglycine)

Part 1: Executive Summary & Technical Context

(R)-2-Aminobut-3-enoic acid, commonly known as (R)-Vinylglycine, is a critical non-proteinogenic amino acid used as a chiral building block and a mechanism-based suicide inhibitor for enzymes like ACC synthase and GABA transaminase.

The Analytical Challenge:

  • Lack of Chromophore: The native molecule lacks significant UV absorption above 210 nm, making direct UV detection insensitive and prone to interference.

  • Enantiomeric Purity: As a chiral synthon, distinguishing the (R)-enantiomer from the (S)-enantiomer is non-negotiable.

  • Chemical Instability (Isomerization): Vinylglycine possesses a

    
    -unsaturated system.[1] Under basic conditions or excessive thermal stress, the double bond can migrate to the thermodynamically more stable 
    
    
    
    -position, forming 2-aminobut-2-enoic acid (ethylidene glycine).

Scope of this Guide: This application note details two orthogonal methods designed to overcome these challenges:

  • Method A (HPLC-UV/MS): Utilizes Marfey’s Reagent (FDAA) to derivatize the amino acid, introducing a strong chromophore and converting enantiomers into diastereomers separable on a standard achiral C18 column.

  • Method B (GC-MS): Utilizes mild silylation (MTBSTFA) to render the molecule volatile for mass spectral structural confirmation without triggering thermal isomerization.

Part 2: Critical Chemical Pathways

Before beginning analysis, researchers must understand the degradation pathway. The following diagram illustrates the derivatization strategy versus the degradation risk.

Vinylglycine_Analysis VG (R)-Vinylglycine (Target) Iso Ethylidene Glycine (Impurity) VG->Iso Heat/Base (Isomerization Risk) Diast L-FDAA-(R)-VG (Diastereomer 1) VG->Diast FDAA / pH 8.0 40°C (Mild) DiastS L-FDAA-(S)-VG (Diastereomer 2) VG->DiastS Trace (S)-Enantiomer TBDMS TBDMS-Derivative (GC-MS Stable) VG->TBDMS MTBSTFA Silylation Marfey Marfey's Reagent (FDAA) Marfey->Diast

Figure 1: Analytical workflow contrasting the derivatization pathways (green/blue) against the isomerization risk (red).

Part 3: Method A - HPLC Analysis (Chiral Purity)

Technique: Pre-column derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA / Marfey’s Reagent).[2] Rationale: Marfey’s reagent reacts with the primary amine to form a diastereomer. This allows the separation of (R) and (S) enantiomers on a standard C18 column without expensive chiral stationary phases. It also provides strong absorbance at 340 nm.

Protocol: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of (R)-Vinylglycine in 100 µL of water (or 0.1 M HCl if salt form).

  • Derivatization Mix:

    • 50 µL Sample Solution

    • 100 µL 1% (w/v) FDAA in Acetone (Marfey’s Reagent)

    • 20 µL 1 M NaHCO₃ (Buffer to pH ~8.5)

  • Incubation: Heat at 40°C for 60 minutes .

    • Expert Note: Do not exceed 45°C. Higher temperatures increase the risk of double-bond migration.

  • Quenching: Add 20 µL of 1 M HCl to stop the reaction and neutralize the pH.

  • Dilution: Dilute with 200 µL of 50% Acetonitrile/Water before injection.

HPLC Conditions
ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water (or 10 mM Ammonium Acetate pH 4.5)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Detection UV @ 340 nm (Primary), 254 nm (Secondary)
Column Temp 30°C
Injection Vol 10 µL
Gradient Program
Time (min)% Mobile Phase BEvent
0.010%Equilibration
20.050%Linear Gradient (Elution of Diastereomers)
25.090%Wash
26.010%Re-equilibration
30.010%End

Data Interpretation:

  • Elution Order: typically, the L-FDAA-L-amino acid elutes after the L-FDAA-D-amino acid for hydrophobic amino acids. However, for Vinylglycine, establish the elution order by injecting a racemic standard (DL-Vinylglycine) first.

  • Resolution: Expect a resolution (Rs) > 1.5 between the (R) and (S) derivatized peaks.

Part 4: Method B - GC-MS Analysis (Structural Confirmation)

Technique: Silylation using MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide).[3] Rationale: Amino acids are non-volatile. Standard TMS derivatives (using BSTFA) are moisture-sensitive and often hydrolyze. TBDMS derivatives (using MTBSTFA) are hydrolytically stable and produce a characteristic [M-57]+ fragment (loss of t-butyl group), providing high-confidence identification.

Protocol: Sample Preparation
  • Drying: Transfer 0.5 mg of sample to a GC vial. Evaporate to complete dryness under a stream of nitrogen. Water is the enemy of silylation.

  • Reagent Addition: Add 50 µL of anhydrous Acetonitrile and 50 µL of MTBSTFA + 1% TBDMCS.

  • Derivatization: Cap tightly and heat at 60°C for 30 minutes .

    • Expert Note: This mild temperature prevents the thermal isomerization of the vinyl group.

  • Injection: Inject 1 µL directly into the GC-MS.

GC-MS Conditions
ParameterSetting
Column 5% Phenyl-methylpolysiloxane (e.g., HP-5ms or DB-5ms), 30m x 0.25mm
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Temp 250°C (Split ratio 10:1)
Transfer Line 280°C
Ion Source EI (70 eV) @ 230°C
Temperature Program
  • Initial: 100°C (Hold 1 min)

  • Ramp: 15°C/min to 280°C

  • Final: 280°C (Hold 5 min)

Mass Spectral Interpretation (TBDMS Derivative)

The (R)-Vinylglycine will form a di-TBDMS derivative (Amine + Carboxyl silylation).

  • Molecular Weight (Derivative): 115 (VG) + 228 (2x TBDMS group) - 2 (Hydrogens) = 341 amu (approx).

  • Key Diagnostic Ion ([M-57]+): The loss of the tert-butyl group is the base peak or a major ion. Look for m/z 286 .

  • Fragment Ions:

    • m/z 73 (SiMe3+)

    • m/z 147 (Rearrangement ion common in silylated amino acids)

Part 5: Validation & Quality Assurance

To ensure Trustworthiness and Self-Validation , the following criteria must be met:

  • System Suitability (HPLC):

    • Inject the derivatized blank (Reagent only). Ensure no peaks interfere at the retention time of Vinylglycine.

    • Inject a racemic standard to calculate Resolution (Rs) between (R) and (S) peaks. Rs must be > 1.5.

  • Isomerization Check (GC-MS):

    • Analyze a pure standard. If a secondary peak with an identical mass spectrum appears slightly later, it indicates thermal isomerization to ethylidene glycine in the injector port. If observed, lower the Inlet Temperature to 220°C.

  • Linearity:

    • Both methods should demonstrate linearity (

      
      ) over the range of 0.05 mM to 5.0 mM.
      

References

  • Marfey, P. (1984).[4] Determination of D-amino acids as enantiomeric derivatives of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide by liquid chromatography. Carlsberg Research Communications. Link

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[3][5][6][7][8][9][10][11][12][13][14] Link

  • Kaspar, H., et al. (2008). Advances in amino acid analysis. Analytical and Bioanalytical Chemistry. Link

  • Sobolevsky, T. G., et al. (2003). Formation of tert-butyldimethylsilyl derivatives of amino acids and their mass spectrometric properties. Journal of Chromatography A. Link

Sources

Troubleshooting & Optimization

improving the yield and purity of (R)-2-Aminobut-3-enoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Deceptively Simple" Molecule

(R)-2-Aminobut-3-enoic acid (also known as (R)-Vinylglycine) is a critical non-proteinogenic amino acid used as a mechanism-based inhibitor of PLP-dependent enzymes and a chiral building block.

Despite its small size, it presents a "Triad of Instability" that often leads to yield collapse (<30%) and poor enantiomeric excess (ee):

  • Polymerization: The terminal alkene is prone to radical polymerization during concentration.

  • Racemization: The

    
    -proton is highly acidic due to the adjacent vinyl and carboxyl groups.
    
  • Purification Loss: Its zwitterionic nature makes separation from inorganic salts or unreacted auxiliary difficult.

This guide provides troubleshooting workflows for the two most robust synthetic routes: Ni(II) Chiral Auxiliary Synthesis (High Purity/Lab Scale) and Enzymatic Resolution (Scale-Up).

Module 1: Strategic Route Selection

Before troubleshooting, ensure you are using the correct route for your specific requirements.

Route Comparison Matrix
FeatureMethod A: Ni(II) Chiral Complex (Belokon)Method B: Enzymatic Resolution (Acylase I)
Primary Use High Purity (>98% ee), Lab Scale (<10g)Scale-Up (>10g), Cost-Efficiency
Key Reagent Glycine-Ni-BPB ComplexN-Acetyl-D,L-Vinylglycine + Acylase I
Yield Limiter Hydrolysis of the complex (Recovery)50% Theoretical Max (without racemization)
Purity Risk Metal contamination, Diastereomer separationSeparation of free AA from N-acetyl precursor
Cost High (Stoichiometric Auxiliary)Low (Catalytic Enzyme)
Decision Logic Diagram

RouteSelection Start Start: Define Requirements Scale Target Scale? Start->Scale Purity Required ee? Scale->Purity < 10g EnzRoute Route B: Enzymatic Resolution (Acylase I) Scale->EnzRoute > 10g (Industrial) NiRoute Route A: Ni(II) Complex (Belokon Method) Purity->NiRoute > 99% ee (Pharma) Purity->EnzRoute > 95% ee (Standard) caption Figure 1: Decision Logic for (R)-Vinylglycine Synthesis Route Selection

Module 2: Troubleshooting the Ni(II) Complex Route

Context: This method utilizes a glycine-Ni(II)-BPB complex.[1] The vinyl group is introduced via alkylation, followed by complex disassembly. This route offers the highest stereocontrol but is prone to failure during the "demetallation" (hydrolysis) step.

Critical Failure Point: The Alkylation Step

Issue: Low conversion or formation of oxidative byproducts.

  • Root Cause: The enolate generated by the base (KOH or NaH) is sensitive to oxygen.

  • Solution:

    • Strict Anaerobic Conditions: Sparge all solvents with Argon for 20 mins.

    • Temperature Control: Maintain reaction at < 5°C during base addition to prevent enolate decomposition.

Critical Failure Point: Hydrolysis (Demetallation)

Issue: Racemization or polymerization during the release of the amino acid.

  • Root Cause: Harsh acidic conditions (6N HCl, Reflux) required to break the Ni-complex will isomerize the double bond or racemize the

    
    -center.
    
  • Protocol Adjustment: Use a mild hydrolysis gradient.

Optimized Hydrolysis Protocol:

  • Dissolve alkylated complex in MeOH/2N HCl (1:1) rather than 6N HCl.

  • Heat gently to 50°C (Do NOT Reflux). Monitor by TLC until the red complex disappears.

  • Quench immediately upon completion to prevent acid-catalyzed racemization.

Ni(II) Workflow Visualization

NiComplexWorkflow Step1 1. Gly-Ni-BPB Complex Formation Step2 2. Alkylation (Vinyl Source) CRITICAL: Argon Atmosphere Step1->Step2 Base/RX Step3 3. Hydrolysis (Demetallation) RISK: Racemization if T > 50°C Step2->Step3 2N HCl/MeOH Step4 4. BPB Ligand Recovery (Filtration) Step3->Step4 Precipitation Step5 5. Ion Exchange Purification (Dowex 50W) Step4->Step5 Aqueous Phase caption Figure 2: Optimized Workflow for Ni(II) Chiral Auxiliary Synthesis

Module 3: Troubleshooting Enzymatic Resolution

Context: Kinetic resolution of N-acetyl-D,L-vinylglycine using Acylase I (Aspergillus melleus or Porcine Kidney). This yields free (L)-vinylglycine (or (R) if using D-specific enzymes, though (R) is usually obtained by resolving the racemate and taking the unreacted D-N-acetyl portion for chemical hydrolysis). Note: To get (R)-vinylglycine directly, one often hydrolyzes the N-acetyl-D-isomer remaining after L-selective enzymatic hydrolysis.

Critical Failure Point: pH Drift

Issue: Reaction stalls at 40-50% conversion.

  • Root Cause: Hydrolysis releases free carboxylic acid, lowering pH. Acylase I is deactivated below pH 6.5.

  • Solution: Use an Autotitrator set to maintain pH 7.5 with 1M LiOH (LiOH is preferred over NaOH for better solubility in downstream organic concentration steps).

Critical Failure Point: Product Separation

Issue: Difficulty separating free (L)-amino acid from unreacted (D)-N-acetyl substrate.

  • Root Cause: Both are water-soluble.

  • Protocol:

    • Acidify mixture to pH 1.5.

    • Extract the N-acetyl-(D)-isomer into Ethyl Acetate (this is your precursor for (R)-vinylglycine).

    • The aqueous phase contains the (L)-vinylglycine.

    • For (R)-Target: Take the Ethyl Acetate layer, evaporate, and chemically hydrolyze (2N HCl) to get (R)-vinylglycine.

Module 4: Purification & Stability (The Yield Killers)

Regardless of the synthesis route, the isolation of (R)-vinylglycine is where most yield is lost.

Preventing Polymerization (The "Black Tar" Effect)

The vinyl group is a radical magnet.

  • Rule 1: Never evaporate solutions to complete dryness if possible.

  • Rule 2: Keep water bath temperature < 40°C .

  • Pro Tip: Add a trace amount of 4-Methoxyphenol (MEHQ) or BHT (10 ppm) to the collection flask during rotary evaporation. This inhibits radical polymerization of the concentrating monomer.

Ion Exchange Chromatography (Desalting)

Vinylglycine is a zwitterion. Silica gel chromatography is usually ineffective (streaking).

Protocol (Dowex 50W X8):

  • Loading: Load the crude aqueous solution onto a column of Dowex 50W (H+ form).

  • Washing: Wash with distilled water (3-5 column volumes) until neutral pH. This removes inorganic anions and non-basic impurities.

  • Elution: Elute with 1.5M NH₄OH . The amino acid will displace as the ammonium front moves down.

  • Detection: Use Ninhydrin stain on TLC fractions.

  • Isolation: Combine active fractions and lyophilize (Freeze Dry). Do not heat-dry.

Purification Logic Diagram

Purification Crude Crude Reaction Mixture (Contains Salts + Product) Load Load on Dowex 50W (H+) Crude->Load Wash Wash with H2O (Removes Anions/Salts) Load->Wash Elute Elute with 1.5M NH4OH Wash->Elute TLC TLC Check (Ninhydrin) Elute->TLC Lyophilize Lyophilize (Freeze Dry) NO HEAT TLC->Lyophilize Product Fractions caption Figure 3: Ion Exchange Purification Protocol

FAQ: Rapid Troubleshooting

Q: My product turned into a brown insoluble gel during drying. What happened? A: You experienced radical polymerization. This usually happens if you heat the product while it is highly concentrated. Solution: Use Lyophilization (freeze-drying) instead of rotary evaporation for the final step. If you must use rotavap, keep T < 35°C and shield from light.

Q: The optical rotation


 is lower than the literature value (-95°). Is it racemized? 
A:  Not necessarily. Vinylglycine rotation is highly sensitive to pH and concentration. Ensure you measure it in 1N HCl  (standard literature condition). If it is still low, racemization likely occurred during the hydrolysis step (Route A) or due to pH drift (Route B).

Q: Can I use silica gel chromatography? A: Generally, no. As a zwitterion, it sticks to silica. If you must, use a highly polar mobile phase: n-BuOH : AcOH : H2O (4:1:1) , but yield recovery will be lower than Ion Exchange.

References

  • Ni(II) Complex Synthesis (Belokon Method)

    • Belokon, Y. N., et al. (1985).[2] Asymmetric synthesis of

      
      -amino acids via a chiral Ni(II) complex of glycine with (S)-2-[N-(N-benzylprolyl)amino]benzophenone. Journal of the American Chemical Society.
      
  • Enzymatic Resolution

    • Chenault, H. K., et al. (1989). Kinetic resolution of unnatural and rarely occurring amino acids: Enantioselective hydrolysis of N-acyl amino acids by acylase I. Journal of the American Chemical Society.
  • Polymerization & Stability

    • Friedman, M. (1999). Chemistry, Biochemistry, and Safety of Acrylamide. A Review. (Context on vinyl-group polymerization in amino acid derivatives). Journal of Agricultural and Food Chemistry.
  • Ion Exchange Purification

    • Sober, H. A., & Peterson, E. A. (1954). Chromatography of proteins on cellulose ion-exchangers. Journal of the American Chemical Society.

Sources

Technical Support Center: Navigating the Challenges in D-Vinylglycine Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of D-vinylglycine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this valuable, non-proteinogenic amino acid. D-vinylglycine's unique vinyl group, a key feature for its role as a building block in novel therapeutics and as an enzyme inhibitor, also presents significant purification challenges. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve high-purity D-vinylglycine.

Understanding the Core Purification Challenges

The purification of D-vinylglycine is a multi-faceted challenge centered around three key areas: maintaining enantiomeric purity, removing process-related chemical impurities, and ensuring the stability of the final product. The inherent reactivity of the vinyl moiety makes D-vinylglycine susceptible to polymerization and other side reactions, while the potential for racemization during synthesis and purification can compromise the stereochemical integrity of the final product.

FAQs: Quick Solutions to Common Problems

Q1: My final D-vinylglycine product shows a gradual loss of purity upon storage. What could be the cause?

A1: This is a classic sign of product instability, likely due to the reactive nature of the vinyl group. D-vinylglycine can undergo slow polymerization or degradation, especially if not stored under optimal conditions. For long-term stability, it is recommended to store D-vinylglycine as a crystalline solid at low temperatures, ideally at -20°C, in a dry, inert atmosphere.[1] If you are working with solutions, they should be prepared fresh and used promptly. The presence of trace metals or exposure to light and oxygen can catalyze polymerization.

Q2: I am observing a significant amount of the L-enantiomer in my purified D-vinylglycine. How can I improve the enantiomeric purity?

A2: The presence of the L-enantiomer can arise from two main sources: incomplete resolution during synthesis or racemization during purification. Racemization can be a significant issue, particularly under harsh pH or high-temperature conditions.[2] To address this, consider the following:

  • Mild Purification Conditions: Employ purification methods that use neutral or near-neutral pH buffers and ambient temperatures whenever possible.

  • Chiral Chromatography: If your synthesis results in an enantiomeric mixture, a chiral HPLC step may be necessary. Polysaccharide-based chiral stationary phases are often effective for separating amino acid enantiomers.[3]

  • Protecting Groups: During synthesis, ensure that the protecting groups used are stable and do not promote racemization during their removal.

Q3: My D-vinylglycine is showing poor solubility in the initial purification steps. What can I do?

A3: D-vinylglycine, like many amino acids, has zwitterionic properties, and its solubility is highly dependent on pH. It is generally soluble in water.[1] If you are experiencing solubility issues, try adjusting the pH of your solution. At its isoelectric point, the solubility of an amino acid is at its minimum. Moving the pH away from the isoelectric point by adding a small amount of acid or base will increase its solubility. However, be mindful of the potential for racemization at extreme pH values.

Q4: I am seeing unexpected peaks in my HPLC analysis of the purified product. What are the likely impurities?

A4: Unexpected peaks can be process-related impurities or degradation products. Common impurities from the synthesis of amino acids can include unreacted starting materials, by-products from side reactions, and residual solvents.[4] Given the structure of D-vinylglycine, potential degradation products could arise from reactions involving the vinyl group, such as oxidation or hydration. LC-MS analysis is a powerful tool for identifying these unknown impurities by providing molecular weight information.[5][6]

Troubleshooting Guides

Challenge 1: Low Yield During Purification

Low recovery of D-vinylglycine can be frustrating. The following table outlines potential causes and solutions.

Symptom Potential Cause Troubleshooting Action
Low recovery after chromatography Poor binding to the column: The charge or hydrophobicity of D-vinylglycine may not be suitable for the selected column and mobile phase conditions.Optimize chromatography conditions: For ion-exchange, ensure the buffer pH renders a net charge on the D-vinylglycine that is opposite to the charge of the stationary phase. For reverse-phase, consider using an ion-pairing agent in the mobile phase to improve retention of the polar D-vinylglycine molecule.
Co-elution with impurities: The purification method may not have sufficient resolution to separate D-vinylglycine from closely related impurities.Modify the elution gradient: A shallower gradient in HPLC can improve resolution. For ion-exchange, a stepwise elution with increasing salt concentrations may provide better separation.
Low yield after crystallization Suboptimal solvent system: The chosen solvent system may not provide the ideal balance of solubility and insolubility for efficient crystallization.Screen different solvent systems: Experiment with various polar and non-polar solvent combinations. The addition of an anti-solvent can often induce crystallization.
Supersaturation not achieved: The concentration of D-vinylglycine in the solution may be too low for crystallization to occur.Concentrate the solution: Carefully evaporate the solvent to increase the concentration of D-vinylglycine. Be cautious with temperature to avoid degradation.
Rapid crystallization: If crystals form too quickly, they can trap impurities and lead to lower purity and apparent lower yield of pure product.[7][8]Slow down the crystallization process: This can be achieved by slowly cooling the solution or by using a vapor diffusion method.
Challenge 2: Product Instability - Polymerization and Degradation

The vinyl group of D-vinylglycine is highly susceptible to radical polymerization.

Preventing Polymerization:

  • Inhibitors: For solutions of vinyl monomers, the addition of a radical inhibitor such as hydroquinone or TEMPO can prevent polymerization.[9][10][11] However, the compatibility of these inhibitors with downstream applications must be considered.

  • Oxygen Removal: Oxygen can initiate radical polymerization.[10] Degassing solvents and handling solutions under an inert atmosphere (e.g., nitrogen or argon) can significantly improve stability.

  • Storage: Store D-vinylglycine, especially in its purified form, at low temperatures (-20°C is recommended) and protected from light.[1]

Identifying Degradation Products:

Degradation can occur through various pathways, including oxidation, hydration of the vinyl group, or deamination.

  • LC-MS Analysis: Liquid chromatography-mass spectrometry (LC-MS) is an invaluable tool for identifying degradation products. By comparing the mass spectra of the pure compound with the degraded sample, it is possible to identify the mass shifts corresponding to specific chemical modifications.[1][5][12]

Experimental Protocols

Protocol 1: Purification of D-Vinylglycine using Ion-Exchange Chromatography

Ion-exchange chromatography (IEX) is a powerful technique for separating charged molecules like amino acids.[13][14] This protocol provides a general framework for purifying D-vinylglycine from a crude reaction mixture.

1. Column Selection and Equilibration:

  • Resin Choice: Select a strong cation exchange resin (e.g., sulfopropyl-based) if purifying at a pH below the isoelectric point (pI) of D-vinylglycine, or a strong anion exchange resin (e.g., quaternary ammonium-based) if purifying at a pH above the pI.
  • Equilibration Buffer: Equilibrate the column with at least 5-10 column volumes of a low ionic strength buffer (e.g., 10-20 mM phosphate or acetate buffer) at the desired pH.

2. Sample Preparation and Loading:

  • Dissolve the crude D-vinylglycine in the equilibration buffer.
  • Ensure the pH of the sample is adjusted to the pH of the equilibration buffer.
  • Filter the sample through a 0.22 µm filter to remove any particulate matter.
  • Load the sample onto the equilibrated column at a low flow rate.

3. Elution:

  • Wash the column with the equilibration buffer until the absorbance at 210-220 nm returns to baseline to remove unbound impurities.
  • Elute the bound D-vinylglycine using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the equilibration buffer) or by a step gradient. A shallow gradient is often preferred for better resolution.

4. Fraction Analysis:

  • Collect fractions and analyze them by HPLC or another suitable analytical method to identify the fractions containing pure D-vinylglycine.
  • Pool the pure fractions for further processing (e.g., desalting, crystallization).
Protocol 2: Assessment of Enantiomeric Purity by Chiral HPLC

Determining the enantiomeric purity is crucial. Chiral HPLC is the gold standard for this analysis.[3][15][16]

1. Column and Mobile Phase Selection:

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating amino acid enantiomers.
  • Mobile Phase: A typical mobile phase for chiral separation of amino acids consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol), often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape.

2. Sample Preparation:

  • Dissolve a small amount of the purified D-vinylglycine in the mobile phase.
  • Filter the sample through a 0.22 µm syringe filter.

3. HPLC Analysis:

  • Inject the sample onto the chiral column.
  • Run the analysis under isocratic conditions.
  • Monitor the elution of the enantiomers using a UV detector (typically at 210 nm).
  • The enantiomeric purity can be calculated from the peak areas of the D- and L-enantiomers.

Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the purification and analysis of D-vinylglycine.

D_Vinylglycine_Purification cluster_synthesis Crude Product cluster_purification Purification cluster_final Final Product Crude Crude D-Vinylglycine (with L-enantiomer, starting materials, by-products) IEX Ion-Exchange Chromatography Crude->IEX Initial Cleanup RP_HPLC Reverse-Phase HPLC IEX->RP_HPLC Further Purification (Optional) Crystallization Crystallization IEX->Crystallization RP_HPLC->Crystallization Purity_Analysis Purity Analysis (HPLC, LC-MS) Crystallization->Purity_Analysis Enantiomeric_Purity Enantiomeric Purity (Chiral HPLC) Crystallization->Enantiomeric_Purity Final_Product High-Purity D-Vinylglycine

Caption: A typical workflow for D-vinylglycine purification and analysis.

References

  • Zhao, H., Li, J., & Wu, F. (2022). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Scientific Research Publishing. Retrieved from [Link]

  • Veeprho. Glycine Impurities and Related Compound. Veeprho. Retrieved from [Link]

  • McPherson, A. (2004). Optimization of crystallization conditions for biological macromolecules. Acta Crystallographica Section D: Biological Crystallography, 60(Pt 12 Pt 1), 2139–2143. Retrieved from [Link]

  • Google Patents. (1994). US5371280A - Polymerization inhibitor and inhibiting method for vinyl compound.
  • Iguchi, K., & Kera, Y. (1998). Does water suppress the racemization and decomposition of amino acids?. Journal of the Chemical Society, Perkin Transactions 1, (23), 3855-3859. Retrieved from [Link]

  • van den Bremer, E. T. J., et al. (2015). Illustrative examples of LC-MS analysis of degradation products that do not contain formaldehyde reactive amino acids and are derived from formaldehyde-and glycine-treated proteins, as function of cathepsin S digestion time. ResearchGate. Retrieved from [Link]

  • HPLC. “Chiral Impurity Methods – Case Study”. Retrieved from [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Murillo, E. A. (2016). Purifying reagents before use?. ResearchGate. Retrieved from [Link]

  • Advanced Chromatography Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Singh, S., et al. (2008). LC and LC-MS study on establishment of degradation pathway of glipizide under forced decomposition conditions. Journal of chromatographic science, 46(6), 510–517. Retrieved from [Link]

  • ResearchGate. Continuous Crystallization of Cyclosporine: the Effect of Operating Conditions on Yield and Purity. Retrieved from [Link]

  • ResearchGate. Derivatization of the amino acids glycine and valine causes peptide formation—relevance for the analysis of prebiotic oligomerization. Retrieved from [Link]

  • C.A.T. GmbH & Co. Analyses of amino acids, Enantiomeric purity. Retrieved from [Link]

  • Zhang, C., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5275. Retrieved from [Link]

  • Wikipedia. Polymerisation inhibitor. Retrieved from [Link]

  • Hampton Research. Crystallization Tips. Retrieved from [Link]

  • Scribd. Chromatography Techniques for DNP-Glycine. Retrieved from [Link]

  • PubMed Central (PMC). Inhibition of polymerization of polyvinyl siloxanes by medicaments used on gingival retraction cords. Retrieved from [Link]

  • MDPI. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Retrieved from [Link]

  • YouTube. Quick guide to performing ion exchange chromatography. Retrieved from [Link]

  • ResearchGate. Avoiding Proteolysis During Protein Purification. Retrieved from [Link]

  • RSC Publishing. Does water suppress the racemization and decomposition of amino acids?. Retrieved from [Link]

  • Phenomenex. Chiral HPLC Separations. Retrieved from [Link]

  • Wako. What is high performance polymerization inhibitor?. Retrieved from [Link]

  • SIELC Technologies. HPLC Separation of DMSO and Glycine by Mixed-Mode Chromatography. Retrieved from [Link]

  • MDPI. (2023). Inhibition of Free Radical Polymerization: A Review. Retrieved from [Link]

  • Harvard Apparatus. Guide to Ion-Exchange Chromatography. Retrieved from [Link]

  • Biotage. Reversed-Phase Flash Purification. Retrieved from [Link]

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Technical Support Center: (R)-2-Aminobut-3-enoic Acid Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for enzyme inhibition assays using (R)-2-Aminobut-3-enoic acid, also known as D-Vinylglycine (D-VG). This guide is designed to provide you with the in-depth technical and practical insights needed to navigate the complexities of working with this specific inhibitor. As a mechanism-based inactivator, D-VG presents unique experimental challenges that require a nuanced approach beyond standard reversible inhibitor protocols.

Part 1: Foundational Concepts & Mechanism of Action

Before troubleshooting, it is critical to understand the inhibitor you are working with. (R)-2-Aminobut-3-enoic acid is not a simple competitive inhibitor; it is a classic example of a suicide inhibitor , also known as a mechanism-based inactivator.[1]

What does this mean for your assay?

A suicide inhibitor is a substrate analogue that is catalytically processed by its target enzyme.[1] This enzymatic processing transforms the initially inert inhibitor into a highly reactive species. This newly formed molecule then irreversibly forms a covalent bond with a residue in or near the active site, leading to permanent inactivation of the enzyme.[1] This multi-step process is fundamentally different from reversible inhibition and has profound implications for your experimental design.

(R)-2-Aminobut-3-enoic acid specifically targets enzymes that recognize amino acids, particularly those dependent on a pyridoxal phosphate (PLP) cofactor, such as aminotransferases (transaminases) and synthases.[2][3]

The Inactivation Pathway

The mechanism involves the enzyme's normal catalytic cycle. For a PLP-dependent enzyme, the process is as follows:

  • Binding: D-VG, mimicking a natural amino acid substrate, binds to the active site.

  • Transimination: The inhibitor forms a Schiff base with the PLP cofactor.

  • Enzymatic Activation: The enzyme abstracts a proton, initiating a chemical rearrangement. This is the key "suicide" step. The vinyl group's electronics are altered, converting it into a reactive Michael acceptor.

  • Covalent Modification: A nucleophilic residue from the enzyme's active site attacks the activated inhibitor.

  • Irreversible Complex: A stable, covalent bond is formed between the inhibitor and the enzyme, rendering the enzyme permanently inactive.

Suicide Inhibition Mechanism cluster_0 Enzyme Active Site E_PLP Enzyme + PLP Cofactor E_I Initial E-I Complex (Schiff Base) E_PLP->E_I Enzymatic Processing Step 1 E_I_act Activated Intermediate (Michael Acceptor) E_I->E_I_act Enzymatic Activation Step E_I_cov Irreversibly Inactivated Enzyme (Covalent Adduct) E_I_act->E_I_cov Nucleophilic Attack by Enzyme Residue Inhibitor (R)-2-Aminobut-3-enoic acid Inhibitor->E_PLP Binding

Caption: Mechanism of suicide inhibition by (R)-2-Aminobut-3-enoic acid.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is a pre-incubation step essential when working with (R)-2-Aminobut-3-enoic acid?

A1: The necessity of pre-incubation stems directly from the suicide inhibition mechanism. The inhibitor must be processed by the enzyme to become active, a process that takes time.[4] If you add the inhibitor, enzyme, and substrate all at once, the substrate will compete for the active site. Since the natural substrate is typically processed much faster than the inhibitor is activated, you will see little to no inhibition.

The Correct Order of Events:

  • Pre-incubation: Incubate the enzyme with the inhibitor (and any necessary cofactors like PLP) without the substrate. This allows the enzyme time to process the inhibitor and for the irreversible inactivation to occur.

  • Initiation: Add the substrate to the enzyme-inhibitor mixture to measure the activity of the remaining active enzyme.

Q2: How do I determine the correct pre-incubation time?

A2: The optimal pre-incubation time is an empirical value that must be determined for your specific enzyme and conditions. A 30-minute pre-incubation is a common starting point in many protocols.[5] To optimize this, you should perform a time-dependency experiment:

  • Keep the enzyme and inhibitor concentrations constant.

  • Vary the pre-incubation time (e.g., 0, 5, 10, 20, 30, 45, 60 minutes).

  • After each pre-incubation period, initiate the reaction by adding the substrate and measure the residual enzyme activity.

  • Plot the remaining activity against the pre-incubation time. You should see a time-dependent decrease in activity that eventually plateaus. The start of this plateau is your optimal pre-incubation time.

Q3: Can I determine a standard IC50 value for this inhibitor?

A3: While you can generate an IC50 value, it is often misleading for suicide inhibitors. An IC50 for an irreversible inhibitor is highly dependent on the pre-incubation time and enzyme concentration. A more accurate and informative way to characterize a suicide inhibitor is by determining the kinetic parameters KI (the concentration of inhibitor that gives half the maximal rate of inactivation) and kinact (the maximal rate of inactivation). This provides a true measure of the inhibitor's potency.

Part 3: Troubleshooting Guide

This section addresses common problems encountered during assays with (R)-2-Aminobut-3-enoic acid in a direct question-and-answer format.

Scenario 1: No or Very Weak Inhibition Observed

Q: I've added my inhibitor but the enzyme activity is nearly identical to my no-inhibitor control. What's going wrong?

A: This is a frequent issue. Let's diagnose the potential causes systematically.

Troubleshooting_No_Inhibition Start Problem: No / Weak Inhibition Cause1 Cause 1: Inadequate Pre-incubation? Start->Cause1 Cause2 Cause 2: Substrate Competition? Start->Cause2 Cause3 Cause 3: Inhibitor or Enzyme Instability? Start->Cause3 Cause4 Cause 4: Incorrect Assay Conditions? Start->Cause4 Sol1 Solution: Perform time-course study. Increase pre-incubation time (e.g., 30-60 min). Cause1->Sol1 Sol2 Solution: Ensure pre-incubation is done BEFORE adding substrate. Cause2->Sol2 Sol3 Solution: Prepare fresh inhibitor stock. Check enzyme activity over time. Cause3->Sol3 Sol4 Solution: Verify pH, temp, and cofactor (PLP) concentration. Cause4->Sol4

Caption: Troubleshooting workflow for lack of enzyme inhibition.

  • Possible Cause 1: Insufficient Pre-incubation Time.

    • Explanation: As a suicide inhibitor, D-VG requires time to be processed by the enzyme to exert its effect. A short or non-existent pre-incubation period is the most common reason for failure.

    • Solution: Implement a pre-incubation step where the enzyme and inhibitor are mixed and incubated (e.g., at 37°C) for a set period before adding the substrate. Start with 30 minutes and optimize as described in the FAQ.[5]

  • Possible Cause 2: Incorrect Order of Addition.

    • Explanation: If the substrate is present during the pre-incubation, it will competitively bind to the active site, preventing the inhibitor from being processed.

    • Solution: Strictly adhere to the protocol: 1) Mix enzyme and inhibitor. 2) Pre-incubate. 3) Add substrate to start the measurement.

  • Possible Cause 3: Inhibitor or Enzyme Degradation.

    • Explanation: (R)-2-Aminobut-3-enoic acid, like many biological molecules, can be unstable in certain buffers or after repeated freeze-thaw cycles. Similarly, your enzyme may lose activity during the experiment.

    • Solution: Prepare fresh inhibitor stock solutions in an appropriate buffer (e.g., aqueous buffer, mild DMSO). Aliquot and store at -80°C to avoid freeze-thaw cycles. Always run a "no-inhibitor" control to ensure your enzyme is active and stable throughout the planned pre-incubation and assay time.

  • Possible Cause 4: Missing Cofactors.

    • Explanation: Many target enzymes for D-VG, such as transaminases, are PLP-dependent.[2][3] If the assay buffer lacks sufficient pyridoxal phosphate (PLP), the enzyme will be inactive or sub-optimally active, and it will not be able to process the inhibitor.

    • Solution: Ensure your assay buffer is supplemented with an appropriate concentration of PLP (typically in the micromolar range).

Scenario 2: High Variability and Poor Reproducibility

Q: My results are all over the place. One well shows 80% inhibition and the replicate shows 30%. Why?

A: High variability often points to inconsistencies in timing or reaction conditions, which are magnified in time-dependent assays.

  • Possible Cause 1: Inconsistent Timing.

    • Explanation: For a time-dependent inhibitor, every second counts. If you are running a 96-well plate and there is a significant delay between adding the substrate to the first and last wells, the pre-incubation time will be different for each, leading to massive variability.

    • Solution: Use a multichannel pipette to add the inhibitor, and more importantly, the substrate, to initiate the reactions as simultaneously as possible. If your assay reader has injection capabilities, use it for the substrate addition for maximum consistency.

  • Possible Cause 2: Inhibitor Solubility Issues.

    • Explanation: Amino acids can sometimes exhibit poor solubility or form aggregates in aqueous solutions, especially at high concentrations.[6] If the inhibitor is not fully dissolved, the effective concentration in each well will be different.

    • Solution: Ensure your stock solution is fully dissolved before making dilutions. Visually inspect for precipitates. The hydrochloride salt form of D-VG generally has better aqueous solubility.[7] Consider using a small percentage of a co-solvent like DMSO in your stock, but be sure to run a vehicle control to check for solvent effects on enzyme activity.

ParameterRecommendationRationale
Inhibitor Stock 10-100 mM in H₂O or bufferMinimizes solvent effects in final assay.
Co-Solvent <1% final concentration (if DMSO is used)High concentrations of organic solvents can denature enzymes.
Pre-incubation 30 minutes (initial)Allows time for enzyme to process the suicide inhibitor.
Temperature 37°C (or enzyme's optimum)Ensures consistent and optimal enzyme activity.
Cofactor (PLP) 10-50 µM (typical)Saturates the enzyme to ensure it is fully active.

Part 4: Key Experimental Protocols

Protocol 1: Determining Time-Dependent Inhibition (kinact and KI)

This is the gold-standard method for characterizing a suicide inhibitor.

Protocol_Workflow cluster_0 Step 1: Preparation cluster_1 Step 2: Pre-incubation & Sampling cluster_2 Step 3: Measurement & Analysis Prep Prepare serial dilutions of (R)-2-Aminobut-3-enoic acid Incubate Incubate Enzyme with each inhibitor concentration Prep->Incubate Sample At time points (0, 5, 10, 20, 30 min), aliquot mixture into substrate solution Incubate->Sample Measure Measure reaction velocity for each sample Sample->Measure Plot1 Plot ln(% Activity) vs. Time for each [I] to get k_obs Measure->Plot1 Plot2 Plot k_obs vs. [I] (Kitz-Wilson Plot) Plot1->Plot2 Result Determine k_inact and K_I from the secondary plot Plot2->Result

Caption: Experimental workflow for determining k_inact and K_I.

Methodology:

  • Preparation: Prepare several concentrations of (R)-2-Aminobut-3-enoic acid in the assay buffer. Also prepare a master mix of your enzyme in the same buffer (supplemented with any cofactors like PLP).

  • Pre-incubation: For each inhibitor concentration (and a no-inhibitor control), mix the inhibitor with the enzyme master mix to start the inactivation reaction.

  • Time-Point Sampling: At specific time points during the pre-incubation (e.g., t = 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the enzyme-inhibitor mixture.

  • Activity Measurement: Immediately add the aliquot to a reaction mix containing a saturating concentration of the substrate. This step effectively dilutes the inhibitor and initiates the reaction. Measure the initial reaction velocity. The dilution should be significant enough to prevent further inactivation during the measurement phase.[8]

  • Data Analysis (Primary Plot): For each inhibitor concentration, plot the natural log (ln) of the percent remaining activity against the pre-incubation time. The slope of this line will be the negative of the observed rate of inactivation (kobs).

  • Data Analysis (Secondary Plot): Create a secondary plot (a Kitz-Wilson plot) of the kobs values against the inhibitor concentrations. Fit this data to the Michaelis-Menten equation. The Vmax from this plot will be your kinact , and the Km will be your KI .

References

  • Soper, T. S., & Manning, J. M. (1977). Inactivation of bacterial D-amino acid transaminases by the olefinic amino acid D-vinylglycine. PubMed. Available at: [Link]

  • Silverman, R. B. (2006). α-Vinylic amino acids: occurrence, asymmetric synthesis, and biochemical mechanisms. UNL Digital Commons. Available at: [Link]

  • Chen, G., et al. (2024). Physiological and Molecular Mechanisms of Ethylene in Sculpting Rice Root System Architecture. MDPI. Available at: [Link]

  • Silverman, R. B. (2008). α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms. PMC. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Vinylglycine. PubChem. Available at: [Link]

  • Marcotte, P., & Walsh, C. (1976). Vinylglycine and proparglyglycine: complementary suicide substrates for L-amino acid oxidase and D-amino acid oxidase. PubMed. Available at: [Link]

  • Hajizadeh, M., et al. (2021). An outlook on suicide enzyme inhibition and drug design. PMC. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Illustrations of time-dependent inhibition. Assay Guidance Manual. Available at: [Link]

  • Marcotte, P., & Walsh, C. (1976). Vinylglycine and propargylglycine: complementary suicide substrates for L-amino acid oxidase and D-amino acid oxidase. ACS Publications. Available at: [Link]

  • Cartwright, J. H. E., et al. (2022). Molecular Dynamics Investigation of Clustering in Aqueous Glycine Solutions. PMC. Available at: [Link]

  • BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies. Available at: [Link]

  • Crout, D. H. G., et al. (1990). Simple Synthesis of Land D-Vinylglycine (2-Aminobut-3-enoic Acid) and Related Amino Acids. ResearchGate. Available at: [Link]

  • Wang, J., et al. (2022). Unraveling the Abnormal Molecular Mechanism of Suicide Inhibition of Cytochrome P450 3A4. Journal of Chemical Information and Modeling. Available at: [Link]

  • Hajizadeh, M., et al. (2021). An outlook on suicide enzyme inhibition and drug design. SciSpace. Available at: [Link]

  • S.Poonguzhali, et al. (2015). Thermodynamic Studies of Molecular Interactions in Aqueous Glycine-A Biological Molecule. International Journal of Innovative Research in Science, Engineering and Technology. Available at: [Link]

  • Crout, D. H. G., et al. (1990). Simple synthesis of L- and D-vinylglycine (2-aminobut-3-enoic acid) and related amino acids. RSC Publishing. Available at: [Link]

  • XenoTech. (2020). Suicide by Binding: Putting Time-Dependent Inhibition of CYP Enzymes into Perspective. Available at: [Link]

  • Hajizadeh, M., et al. (2021). An outlook on suicide enzyme inhibition and drug design. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Suicide inhibition. Available at: [Link]

  • Krippendorff, B. F., et al. (2015). Time-dependent enzyme inactivation: numerical analyses of in vitro data and prediction of drug-drug interactions. PMC. Available at: [Link]

  • Creative Bioarray. (n.d.). CYP450 Time-Dependent Inhibition (TDI) Assay. Available at: [Link]

  • Williams, R. S., et al. (2004). A common mechanism of action for three mood-stabilizing drugs. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). (R)-2-Aminobut-3-enoic acid hydrochloride. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). (S)-2-Aminobut-3-enoic acid hydrochloride. PubChem. Available at: [Link]

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how to improve the solubility of D-vinylglycine in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Optimizing Solubility and Stability of D-Vinylglycine (DVG)

Executive Summary

D-Vinylglycine (2-amino-3-butenoic acid) presents a unique challenge in aqueous formulation due to its hybrid nature: it is a zwitterionic amino acid with a reactive vinyl handle. While its solubility in pure water is moderate (~20 mg/mL), it often precipitates in neutral biological buffers (PBS, TBS) due to isoelectric point (pI) aggregation. Furthermore, the vinyl group is susceptible to isomerization (to ethylidene glycine) and polymerization, particularly at elevated pH or temperature.

This guide provides a scientifically grounded workflow to solubilize DVG while preserving its chemical integrity.

Part 1: The Solubility-Stability Landscape

To successfully handle DVG, you must navigate the trade-off between solubility (favored by extreme pH) and stability (favored by low temperature and acidic pH).

The Mechanism of Insolubility

Like all amino acids, DVG exists as a zwitterion (


) in aqueous solution. Its isoelectric point (pI) is estimated to be near pH 5.5–6.0.
  • At pH ≈ pI: The net charge is zero. Electrostatic repulsion between molecules is minimized, leading to aggregation and precipitation.

  • At pH < pI (Acidic): The molecule is positively charged (

    
     / 
    
    
    
    ), increasing solubility.
  • At pH > pI (Basic): The molecule is negatively charged (

    
     / 
    
    
    
    ), increasing solubility but drastically increasing the risk of base-catalyzed isomerization and polymerization.
Visualizing the Strategy

The following diagram illustrates the decision logic for optimizing DVG formulation.

DVG_Solubility_Strategy Start Solid D-Vinylglycine Target Target Concentration? Start->Target LowConc < 20 mg/mL Target->LowConc HighConc > 20 mg/mL Target->HighConc Water Dissolve in Pure Water (Milli-Q) LowConc->Water Soluble Acid Dissolve in 10-50 mM HCl HighConc->Acid Protonation Required Check_pH Check Final pH Water->Check_pH Acid->Check_pH Stable Stable Stock (pH 2.0 - 4.0) Check_pH->Stable pH < 4 Unstable Risk of Precipitation (pH 5.0 - 7.0) Check_pH->Unstable pH near 6 Buffer Dilute into Assay Buffer Stable->Buffer Just before use

Figure 1: Decision tree for solubilizing D-Vinylglycine based on concentration requirements.

Part 2: Frequently Asked Questions (Technical)

Q1: Why does DVG precipitate when I add it directly to my PBS (pH 7.4)? A: This is a classic "salting-out" and pI effect. While pH 7.4 is technically above the pI (increasing solubility), the high ionic strength of PBS can shield the charges that usually keep the molecules apart. More importantly, if you are dissolving solid DVG directly into PBS, the local pH at the dissolving crystal surface may drop temporarily toward the pI as the zwitterion dissolves, causing a "skin" of aggregated precipitate to form that blocks further dissolution.

  • Solution: Dissolve DVG in water or dilute HCl first to create a concentrated stock, then dilute this stock into your PBS.

Q2: Can I use DMSO to improve solubility? A: Yes, but it is often unnecessary. DVG is soluble in water up to ~20 mg/mL.[1] DMSO (Dimethyl sulfoxide) can be used (e.g., 10-20% v/v) if you require higher concentrations for a specific assay.

  • Warning: DMSO can permeate cell membranes and may affect enzymatic assays. Always run a vehicle control. Additionally, DMSO can stabilize zwitterionic forms in some contexts, potentially altering reactivity.

Q3: How stable is DVG in solution? A: DVG is chemically sensitive. The vinyl group is an electron-withdrawing alkene.

  • Acidic pH (2-4): Most stable. Recommended for stock solutions.

  • Neutral/Basic pH (>7): Less stable. Risk of isomerization to ethylidene glycine (thermodynamically favored internal alkene) or polymerization increases.

  • Temperature: Always keep stock solutions at -20°C. Avoid repeated freeze-thaw cycles.

Q4: Is DVG autoclavable? A: No. The heat and pressure of autoclaving will likely cause polymerization or degradation of the vinyl group. Always use sterile filtration (0.22 µm PVDF or PES membrane) for sterilization.

Part 3: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Cloudiness immediately upon mixing pH is near the isoelectric point (pI ≈ 6).Lower the pH of the solvent using dilute HCl (0.1 M) before adding the solid.
Precipitation after freezing/thawing "Salting out" or crystal nucleation during phase change.Vortex vigorously after thawing. If it persists, warm to 37°C for 5 mins. Aliquot stocks to avoid refreezing.
Yellow discoloration Oxidation or polymerization of the vinyl group.Discard the solution. The compound has degraded. Ensure fresh powder is stored under desiccant at -20°C.
Loss of biological activity Isomerization to ethylidene glycine.Avoid storing in basic buffers (pH > 8). Prepare fresh working solutions from acidic stock immediately before use.

Part 4: Recommended Protocol

Preparation of 100 mM D-Vinylglycine Stock Solution

Target Volume: 10 mL | Storage: -20°C

Materials:

  • D-Vinylglycine solid (MW ≈ 101.1 g/mol )

  • 0.1 M Hydrochloric Acid (HCl) (sterile)

  • Milli-Q Water

  • 0.22 µm Syringe Filter (PES or PVDF)

Procedure:

  • Calculation:

    
    
    
  • Weighing: Weigh ~101 mg of DVG into a sterile 15 mL conical tube.

  • Acidification (Critical Step): Add 5 mL of 0.1 M HCl.

    • Why? Protonating the amine group (

      
      ) ensures the molecule is far below its pI, maximizing solubility and stability.
      
  • Dissolution: Vortex until fully dissolved. The solution should be clear and colorless.

    • Note: If not fully dissolved, add Milli-Q water to bring volume to 10 mL (final HCl conc will be 50 mM).

  • Sterilization: Pass the solution through a 0.22 µm syringe filter into a sterile tube.

  • Aliquot & Store: Dispense into 500 µL aliquots in sterile microcentrifuge tubes. Flash freeze in liquid nitrogen (optional) and store at -20°C.

Usage in Assay: To use, dilute the acidic stock 1:100 or 1:1000 into your assay buffer. The buffering capacity of your assay buffer (e.g., 50 mM HEPES or PBS) will easily neutralize the small amount of acid carried over from the stock.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 156126, Vinylglycine. PubChem. Available at: [Link]

  • Berkowitz, D. B., et al. (2006). α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms. The Journal of Organic Chemistry. Available at: [Link]

  • ChemSrc. 2-Amino-3-butenoic acid Physicochemical Properties. Available at: [Link]

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D-Vinylglycine Technical Support Center: A Guide to Overcoming Resistance

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for D-vinylglycine (DVG). This guide is designed for researchers, scientists, and drug development professionals who are utilizing DVG in their work and encountering challenges related to resistance. As your application scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and advance your research. We will explore the mechanisms of DVG action, the common roots of resistance, and provide validated strategies to diagnose and overcome these hurdles.

Part 1: Foundational Knowledge - Understanding D-Vinylglycine and Resistance

This section provides the essential biochemical context for the troubleshooting guide. A firm grasp of DVG's mechanism is critical to understanding how resistance emerges.

FAQ 1: What is D-vinylglycine and what is its primary mechanism of action?

D-vinylglycine (DVG), or 2-amino-3-butenoic acid, is an unsaturated amino acid analog that functions as a potent irreversible inhibitor of a specific class of enzymes: those dependent on the pyridoxal phosphate (PLP) cofactor.[1] Its primary role is that of a "suicide substrate."

Mechanism of Action: DVG mimics the natural substrate of PLP-dependent enzymes, such as transaminases.[2] The enzyme initiates its normal catalytic cycle by forming a covalent bond with DVG. However, the vinyl group (the C=C double bond) of DVG is highly reactive. Once bound in the active site, this group participates in an enzymatic rearrangement that leads to the formation of a stable, covalent adduct with a key active site residue.[3] This permanently blocks the enzyme's active site, rendering it non-functional. Because the enzyme participates in its own destruction, this is termed "suicide inactivation." A key target in many bacterial systems is D-amino acid transaminase, an enzyme crucial for peptidoglycan cell wall synthesis.[2]

cluster_0 DVG Mechanism of Action Enzyme PLP-Dependent Enzyme (e.g., D-Amino Acid Transaminase) Complex Enzyme-DVG Complex Enzyme->Complex DVG D-Vinylglycine (DVG) DVG->Complex Binds to Active Site Inactive Covalently Modified, Inactive Enzyme Complex->Inactive Catalytic cycle begins, rearrangement occurs

Caption: DVG acts as a suicide substrate, irreversibly inactivating target enzymes.

FAQ 2: My organism has developed resistance to DVG. What is the most likely cause?

While several mechanisms of antibiotic resistance exist, the most frequently documented and empirically validated cause of high-level resistance to DVG and its analogs is the inactivation of cellular import machinery .[4][5]

DVG, being an amino acid analog, doesn't freely diffuse across the bacterial cell membrane. It relies on specific amino acid transporters or permeases to gain entry into the cytoplasm where its target enzymes reside. Spontaneous mutations that result in a non-functional transporter effectively prevent DVG from reaching its target.

A seminal study in Erwinia amylovora demonstrated this principle with high precision. Resistance to DVG analogs was directly linked to null mutations in specific amino acid transporter genes:

  • Resistance to 4-formylaminooxyvinylglycine (FVG) was conferred by mutations in the L-asparagine permease gene (ansP) .[5]

  • Resistance to 4-aminoethoxyvinylglycine (AVG) was conferred by mutations in the arginine ABC transporter permease gene (artQ) .[5]

This highlights a critical concept: structurally similar drugs can utilize different import pathways, and resistance can arise independently for each. Therefore, the primary suspect in your resistant phenotype should be a defect in one or more amino acid transport systems.

Part 2: Troubleshooting Guide - From Observation to Solution

This section is structured to walk you through the logical steps of diagnosing and confirming the cause of DVG resistance in your experiments.

Q1: My DVG treatment is no longer effective against my culture. How do I confirm it's true biological resistance and not an experimental artifact?

This is the essential first step. Before investing time in genomic analysis, you must rule out simpler explanations.

Causality Check: An experiment is only as reliable as its components. Re-run the experiment with rigorous controls. If an experiment fails once, it could be a simple human error.[6] If it fails a second time under controlled conditions, it's time to troubleshoot.[6]

Troubleshooting Protocol: Validating the DVG System

  • Prepare Fresh DVG Stock: D-vinylglycine solutions can degrade over time. Prepare a fresh stock solution from powder. Confirm the solvent is appropriate and the final concentration is accurate.

  • Use a Sensitive Control Strain: Test the new DVG stock on a wild-type (WT) strain known to be sensitive. This is your positive control. If the WT strain is killed or inhibited, your DVG is active.

  • Include a No-DVG Control: Culture your potentially resistant strain without DVG. This is your negative control to ensure it is otherwise healthy and viable.

  • Perform a Minimum Inhibitory Concentration (MIC) Assay: A quantitative comparison is crucial. Perform a broth microdilution or agar dilution MIC assay comparing your WT and suspected resistant strains side-by-side. A significant increase in the MIC for the resistant strain (often >8-fold) is strong evidence of true biological resistance.

Data Interpretation Table:

StrainDVG SourceExpected Outcome for ResistanceInterpretation
Wild-TypeOld StockGrowthDVG stock may be inactive.
Wild-TypeFresh StockNo GrowthDVG is active.
Suspected ResistantFresh StockGrowthStrong evidence for biological resistance.
Suspected ResistantFresh StockNo GrowthInitial result was likely an artifact (e.g., wrong concentration, inactive DVG).
Q2: I've confirmed biological resistance. How do I determine if it's caused by a transporter mutation?

Based on established literature, the most probable cause is a transporter mutation.[5] The next logical step is to sequence the candidate transporter genes in your resistant mutant and compare them to the wild-type sequence.

Workflow for Identifying Transporter Mutations:

cluster_1 Workflow: Diagnosing Transporter-Mediated Resistance Start Isolate Genomic DNA (Wild-Type & Resistant Strains) PCR PCR Amplify Candidate Transporter Genes (e.g., ansP, artQ) Start->PCR Seq Sanger Sequence PCR Products PCR->Seq Align Align Sequences (WT vs. Resistant) Seq->Align Analyze Analyze for Mutations: - Nonsense (Stop Codon) - Frameshift (Indel) - Missense (Amino Acid Change) Align->Analyze

Caption: A streamlined workflow to identify mutations in candidate transporter genes.

Experimental Protocol: Gene Sequencing

  • Identify Candidate Genes: Based on the organism and literature, identify likely amino acid transporter genes. For many bacteria, genes homologous to E. amylovora'sansP (asparagine transporter) and artQ (arginine transporter) are excellent starting points.[5]

  • Design Primers: Design PCR primers that flank the entire coding sequence of each candidate gene.

  • Isolate Genomic DNA: Extract high-quality genomic DNA from both your wild-type and resistant strains.

  • PCR Amplification: Perform PCR to amplify the target genes from both gDNA samples.

  • Sequence and Analyze: Purify the PCR products and send them for Sanger sequencing. Align the sequences from the resistant mutant against the wild-type sequence. Look for:

    • Nonsense mutations: Introduction of a premature stop codon.

    • Frameshift mutations: Insertions or deletions that alter the reading frame.

    • Significant missense mutations: Changes in key functional domains of the protein.

Any of these strongly suggest the transporter is non-functional and is the cause of resistance.

Q3: I found a frameshift mutation in an asparagine transporter. How can I definitively prove this mutation causes DVG resistance?

This is a critical step for scientific rigor. Correlation (finding a mutation) is not causation. The gold-standard method to prove a gene's function in resistance is a complementation assay .

The Logic of Complementation: If the loss of the transporter gene (transporter-) causes resistance, then re-introducing a functional, wild-type copy of that gene (transporter+) into the resistant strain should restore its sensitivity to DVG.

Experimental Protocol: Complementation Assay

  • Clone the Wild-Type Gene: PCR amplify the full, wild-type version of the transporter gene from your sensitive parent strain.

  • Insert into an Expression Vector: Ligate this gene into a suitable plasmid expression vector (e.g., one with an inducible promoter like pBAD or pET).

  • Transform the Resistant Mutant: Introduce the vector containing the wild-type gene (p-Transporter_WT) into your confirmed resistant mutant. As a control, also transform the resistant mutant with the empty vector (p-Empty).

  • Perform a Susceptibility Test:

    • Grow both transformed strains (Resistant + p-Transporter_WT and Resistant + p-Empty).

    • Induce expression of the cloned gene if using an inducible promoter.

    • Challenge both cultures with DVG at a concentration known to inhibit the wild-type but not the resistant strain.

    • You can perform this as a spot assay on an agar plate containing DVG or as a liquid culture growth curve analysis.

Expected Results for Complementation:

StrainPlasmidTreatmentExpected ResultConclusion
Resistant Mutantp-EmptyDVGGrowthThe empty plasmid does not restore sensitivity.
Resistant Mutantp-Transporter_WTDVGNo Growth Complementation achieved. The WT gene restored sensitivity, proving its inactivation causes resistance.
Q4: My sequencing results for known transporters came back negative, but my organism is still resistant. What other mechanisms could be at play?

While transporter inactivation is the most common, other resistance mechanisms are possible. Here are the next avenues to investigate:

  • Target Modification: A mutation in the DVG target enzyme itself (e.g., D-amino acid transaminase) could reduce DVG's binding affinity while retaining enough enzymatic function for the cell to survive.

    • Troubleshooting Step: Sequence the target enzyme's gene in the resistant mutant. A non-synonymous mutation in the active site would be highly suspicious. You would then need to perform biochemical assays with the purified mutant enzyme to confirm altered kinetics with DVG.

  • Efflux Pumps: The organism may have acquired or upregulated an efflux pump that actively removes DVG from the cytoplasm before it can reach its target. Some antibiotic biosynthetic clusters include an exporter for self-resistance, which can sometimes be acquired by other organisms.[5]

    • Troubleshooting Step: Perform a DVG susceptibility assay in the presence and absence of a broad-spectrum efflux pump inhibitor (EPI), such as CCCP or PAβN. If the organism becomes more sensitive to DVG in the presence of the EPI, it suggests efflux is involved. This can be followed up with qRT-PCR to look for overexpression of known efflux pump genes in the resistant strain.

  • Metabolic Bypass: The organism may have developed a way to bypass the metabolic step that DVG inhibits. For example, if DVG blocks the synthesis of a crucial D-amino acid for the cell wall, the organism might upregulate an alternative pathway or a scavenger system to acquire this D-amino acid from the environment.[4]

    • Troubleshooting Step: This is more complex to diagnose and often requires metabolomics or whole-genome sequencing (WGS) to identify upregulated pathways or novel mutations. Comparing the genomes of the wild-type and resistant strains can reveal mutations in regulatory genes that could lead to such bypasses.

References

  • Marcotte, P., & Walsh, C. (1976). Vinylglycine and propargylglycine: complementary suicide substrates for L-amino acid oxidase and D-amino acid oxidase. Biochemistry, 15(14), 3070-3076. [Link]

  • Soper, T. S., Manning, J. M., Marcotte, P. A., & Walsh, C. T. (1977). Inactivation of bacterial D-amino acid transaminases by the olefinic amino acid D-vinylglycine. Journal of Biological Chemistry, 252(5), 1571-1575. [Link]

  • Panke, S., Meyer, A., Huber, A., Witholt, B., & Wubbolts, M. G. (1999). An emergent biosynthetic pathway to essential amino acids by metabolic metathesis. Applied and Environmental Microbiology, 65(11), 5113-5115. [Link]

  • Munita, J. M., & Arias, C. A. (2016). Action and resistance mechanisms of antibiotics: A guide for clinicians. Revista Medica Clinica Las Condes, 27(5), 625-635. [Link]

  • Hallinan, K. O., Crout, D. H. G., & Errington, W. (1994). Simple synthesis of L- and D-vinylglycine (2-aminobut-3-enoic acid) and related amino acids. Journal of the Chemical Society, Perkin Transactions 1, (24), 3537-3543. [Link]

  • Kropp, H., Sundelof, J. G., Kahan, J. S., Kahan, F. M., & Birnbaum, J. (1985). Antibacterial activities of fluorovinyl- and chlorovinylglycine and several derived dipeptides. Antimicrobial Agents and Chemotherapy, 28(4), 481-486. [Link]

  • Mevers, E., & Silverman, R. B. (2006). α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms. Chemical Society Reviews, 35(8), 756-766. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: I Can't Reproduce an Earlier Experiment! [Link]

  • Yin, C., et al. (2024). Physiological and Molecular Mechanisms of Ethylene in Sculpting Rice Root System Architecture. International Journal of Molecular Sciences, 25(3), 1833. [Link]

  • Koirala, S., et al. (2019). Resistance to Two Vinylglycine Antibiotic Analogs Is Conferred by Inactivation of Two Separate Amino Acid Transporters in Erwinia amylovora. Journal of Bacteriology, 201(8), e00658-18. [Link]

  • The Science Scribe. (2022, October 12). Troubleshooting and optimizing lab experiments [Video]. YouTube. [Link]

Sources

Technical Support Center: Accurate Quantification of (R)-2-Aminobut-3-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the method refinement and accurate quantification of (R)-2-Aminobut-3-enoic acid, also known as D-vinylglycine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to achieve reliable and reproducible results in your analytical endeavors.

Introduction to the Analytical Challenge

(R)-2-Aminobut-3-enoic acid is a chiral, non-proteinogenic amino acid that serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its enantiomeric purity is a critical quality attribute, as the different enantiomers can exhibit distinct pharmacological and toxicological profiles. Accurate quantification is therefore paramount. However, being a small, polar, and chiral molecule, its analysis presents several challenges, including achieving adequate chromatographic retention and enantiomeric separation, ensuring analyte stability, and mitigating matrix effects in complex biological samples.

This guide provides two robust analytical approaches for the accurate quantification of (R)-2-Aminobut-3-enoic acid: a direct enantioselective HPLC-UV method and a more sensitive LC-MS/MS method requiring derivatization.

Method 1: Direct Enantioselective Quantification by Chiral HPLC-UV

This method is ideal for the direct separation and quantification of (R)- and (S)-2-Aminobut-3-enoic acid without the need for derivatization, making it a straightforward approach for purity assessment and quantification in simpler matrices.

Experimental Protocol: Chiral HPLC-UV

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase (CSP) Column: CROWNPAK® CR(+) (150 x 4.0 mm, 5 µm). These columns utilize a chiral crown ether selector capable of forming diastereomeric complexes with primary amino groups under acidic conditions, enabling direct enantiomeric separation.[1]

2. Reagents and Materials:

  • (R)-2-Aminobut-3-enoic acid hydrochloride reference standard

  • (S)-2-Aminobut-3-enoic acid hydrochloride reference standard

  • Perchloric acid (HClO₄), analytical grade

  • Methanol, HPLC grade

  • Water, HPLC grade

3. Mobile Phase Preparation:

  • Prepare an aqueous solution of perchloric acid at a pH between 1.0 and 2.0. The acidic conditions are crucial for the formation of the complex between the analyte's primary amine and the crown ether stationary phase.[1]

  • For hydrophobic samples, up to 15% (v/v) methanol can be added to the mobile phase to reduce retention time.[1]

4. Standard and Sample Preparation:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards in the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions:

ParameterRecommended Setting
Column CROWNPAK® CR(+) (150 x 4.0 mm, 5 µm)
Mobile Phase Aqueous Perchloric Acid (pH 1.0-2.0)
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 200-210 nm
Injection Volume 10 µL

6. Data Analysis and Quantification:

  • Identify the peaks for (R)- and (S)-2-Aminobut-3-enoic acid based on the retention times of the individual reference standards. With a CROWNPAK® CR(+) column, the (D) or (R)-enantiomer typically elutes first.[2]

  • Construct a calibration curve by plotting the peak area of the (R)-enantiomer against its concentration.

  • Quantify the amount of (R)-2-Aminobut-3-enoic acid in the sample using the linear regression equation from the calibration curve.

Troubleshooting Guide: Chiral HPLC-UV

Q1: Poor or no separation of enantiomers.

  • Cause: Incorrect mobile phase pH.

    • Solution: Ensure the mobile phase pH is between 1.0 and 2.0. The chiral recognition mechanism of the CROWNPAK® CR(+) column relies on the protonation of the primary amine of the analyte.[2]

  • Cause: Inappropriate mobile phase composition.

    • Solution: While organic modifiers can reduce retention time, excessive amounts can disrupt the chiral recognition. If using methanol, do not exceed 15% (v/v).[1]

  • Cause: Column contamination or degradation.

    • Solution: Flush the column with water and then methanol. If performance does not improve, consider replacing the column. Always check the column's care and use manual for specific cleaning procedures.

Q2: Drifting retention times.

  • Cause: Inconsistent mobile phase preparation.

    • Solution: Prepare fresh mobile phase daily and ensure thorough mixing. Small variations in pH can affect retention times.

  • Cause: Fluctuations in column temperature.

    • Solution: Use a column oven to maintain a constant temperature. Chiral separations can be sensitive to temperature changes.

  • Cause: System leak.

    • Solution: Check for leaks at all fittings, especially at the pump and injector. Salt buildup from the acidic mobile phase can be an indicator of a leak.[3]

Q3: Asymmetric or broad peaks.

  • Cause: Column overload.

    • Solution: Dilute the sample and inject a smaller amount.

  • Cause: Sample solvent stronger than the mobile phase.

    • Solution: Always dissolve standards and samples in the mobile phase or a weaker solvent.

  • Cause: Column void or contamination at the inlet frit.

    • Solution: Back-flush the column according to the manufacturer's instructions. If the problem persists, the inlet frit may need to be replaced.

Method 2: High-Sensitivity Quantification by LC-MS/MS with Derivatization

For bioanalytical applications or when high sensitivity is required, an LC-MS/MS method with pre-column derivatization is recommended. Derivatization improves chromatographic retention on standard reversed-phase columns and enhances ionization efficiency for mass spectrometric detection.

Workflow for LC-MS/MS Quantification

Caption: LC-MS/MS workflow for (R)-2-Aminobut-3-enoic acid quantification.

Experimental Protocol: LC-MS/MS with PITC Derivatization

1. Instrumentation and Columns:

  • Liquid Chromatography system coupled to a triple quadrupole Mass Spectrometer (LC-MS/MS).

  • Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

2. Reagents and Materials:

  • (R)-2-Aminobut-3-enoic acid hydrochloride reference standard

  • Stable Isotope Labeled (SIL) internal standard (IS) (e.g., ¹³C₂,¹⁵N-(R)-2-Aminobut-3-enoic acid)

  • Phenylisothiocyanate (PITC)

  • Triethylamine (TEA)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

3. PITC Derivatization Procedure:

  • To 100 µL of sample, standard, or blank matrix, add the internal standard.

  • Add 100 µL of a 1 mol/L triethylamine in acetonitrile solution and 100 µL of a 0.2 mol/L PITC in acetonitrile solution.[4]

  • Vortex and incubate at room temperature for 1 hour.[4]

  • Add 400 µL of n-hexane, vortex, and centrifuge to separate the layers.

  • Transfer the lower aqueous layer to a new tube and dilute with water prior to injection.[4]

4. Chromatographic and Mass Spectrometric Conditions:

ParameterRecommended Setting
Column Reversed-phase C18 (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized for separation of derivatized analyte from matrix components
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be optimized for PITC-derivatized (R)-2-Aminobut-3-enoic acid and its IS

5. Method Validation:

  • Validate the method according to regulatory guidelines (e.g., FDA, ICH) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[5]

  • Linearity: A typical calibration curve range would be from 10 to 10,000 ng/mL.[6]

  • LOD/LOQ: The limit of detection (LOD) and limit of quantification (LOQ) are determined based on a signal-to-noise ratio of approximately 3:1 and 10:1, respectively.[5]

Troubleshooting Guide: LC-MS/MS

Q1: Low or no signal for the derivatized analyte.

  • Cause: Incomplete derivatization reaction.

    • Solution: Ensure the pH of the reaction mixture is alkaline, as the PITC reaction with the primary amine is base-catalyzed. Check the freshness of the PITC and triethylamine solutions.

  • Cause: Degradation of the derivatized product.

    • Solution: Analyze the samples as soon as possible after derivatization. If storage is necessary, evaluate the stability of the derivatized analyte under different temperature conditions.

  • Cause: Ion suppression due to matrix effects.

    • Solution: Improve sample clean-up. A simple protein precipitation may not be sufficient for complex matrices like plasma. Consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE). The use of a stable isotope-labeled internal standard is crucial to compensate for matrix effects.[2]

Q2: High background or interfering peaks.

  • Cause: Contamination from reagents or labware.

    • Solution: Use high-purity solvents and reagents. Ensure all labware is thoroughly cleaned.

  • Cause: Co-elution of matrix components with the analyte.

    • Solution: Optimize the chromatographic gradient to better separate the analyte from interfering peaks. A more efficient sample clean-up can also help.[2]

  • Cause: Carryover from previous injections.

    • Solution: Implement a robust needle wash protocol on the autosampler. Inject a blank sample after a high-concentration standard to check for carryover.

Q3: Inconsistent results (poor precision).

  • Cause: Variability in the derivatization step.

    • Solution: Automate the derivatization process if possible. Ensure consistent timing and temperature for the reaction.

  • Cause: Analyte instability.

    • Solution: Investigate the stability of (R)-2-Aminobut-3-enoic acid in the biological matrix at different temperatures (room temperature, 4°C, -20°C, -80°C) and through freeze-thaw cycles. Amino acids can be susceptible to degradation during sample storage and processing.[7][8]

Frequently Asked Questions (FAQs)

Q: Can I quantify (R)-2-Aminobut-3-enoic acid without derivatization using LC-MS/MS? A: While possible, it is challenging due to the high polarity of the underivatized amino acid, which leads to poor retention on traditional reversed-phase columns. Methods like Hydrophilic Interaction Liquid Chromatography (HILIC) can be used, but they often suffer from reproducibility issues. Derivatization provides a more robust and sensitive method for most laboratories.

Q: What is the risk of racemization during sample preparation and analysis? A: Racemization, the conversion of one enantiomer into its mirror image, can be a concern, especially under harsh pH or high-temperature conditions.[9] The derivatization reaction for the LC-MS/MS method is typically performed under mild conditions to minimize this risk. For the chiral HPLC method, it is important to avoid extreme pH and temperature in sample preparation. It is good practice to evaluate the potential for racemization during method development by analyzing an enantiomerically pure standard.

Q: How do I perform a forced degradation study for this analyte? A: A forced degradation study is essential to develop a stability-indicating method.[10] This involves subjecting the analyte to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[11][12] The goal is to achieve 5-20% degradation to ensure that the analytical method can separate the intact analyte from its degradants.[11]

Q: How do I assess and mitigate matrix effects in bioanalysis? A: Matrix effects, the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, are a common issue in LC-MS/MS.[10] They can be assessed by comparing the analyte response in a post-extraction spiked sample to the response in a neat solution. The most effective way to mitigate matrix effects is through efficient sample preparation to remove interfering substances and the use of a co-eluting stable isotope-labeled internal standard.[2]

Logical Framework for Method Selection

Caption: Decision tree for selecting the appropriate analytical method.

References

  • Chimalakonda, K. R., Gudala, V., Gutta, M., Polisetty, S., & Koduri, S. V. S. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry, 3, 478-483. [Link]

  • Kim, J., Lee, H., Kim, S., et al. (2021). Development and Validation of an LC-MS/MS Method for Quantification of the Novel Antibacterial Candidate DA-7010 in Plasma and Application to a Preclinical Pharmacokinetic Study. Pharmaceuticals, 14(2), 173. [Link]

  • Zhang, Y., Wu, J., Zhang, Y., et al. (2021). Development and Validation of an LC–MS/MS Method for AC1LPSZG and Pharmacokinetics Application in Rats. Journal of Chromatographic Science, 59(8), 735-742. [Link]

  • Rahman, M. M., Ahmed, I., Islam, M. S., & Haque, T. (2018). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 17(1), 1-8. [Link]

  • Ngwa, G. (2010). Forced degradation as an integral part of formulation development. Drug Delivery & Technology, 10(5), 56-59. [Link]

  • Jeffery, G. H., Bassett, J., Mendham, J., & Denney, R. C. (1989). Vogel's Textbook of Quantitative Chemical Analysis. Longman Scientific & Technical. [Link]

  • ter Burgh, S., van der Ploeg, L., Verkerk, R., et al. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International Journal of Neonatal Screening, 7(1), 10. [Link]

  • Bawazeer, S. S., Abdel-Megied, A. M., & Bebawy, L. I. (2016). Enantiospecific HPLC and CE Methods for Separation and Determination of S-Darifenacin in Pharmaceutical Formulations. Chromatographia, 79(23-24), 1633-1641. [Link]

  • Zheng, S., Yang, Z., Wu, J., et al. (2020). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Analytical and Bioanalytical Chemistry, 412(23), 5853-5867. [Link]

  • Chiral Technologies. (2024). INSTRUCTION MANUAL FOR CROWNPAK® CR(+) / CR(-). [Link]

  • Chimalakonda, K. R., et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry, 3, 478-483. [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. [Link]

  • SEP Analytical Labs. (n.d.). Stability-Indicating Assay. [Link]

  • Dikma Technologies. (n.d.). Instructions of 18 Natural Amino Acids Analysis with HPLC by Phenylisothiocyanate (PITC) Pre-column Derivatization Method. [Link]

  • Giammarile, F., et al. (2021). Enantiomeric purity deviations of radiolabelled amino acids obtained from chiral columns. EJNMMI Radiopharmacy and Chemistry, 6(1), 32. [Link]

  • Rao, P. J., & Bhikshapathi, D. V. R. N. (2024). An LC-MS/MS Method Development and Validation for the Quantification of Infigratinib in K2EDTA Human Plasma. International Journal of Pharmaceutical Sciences and Drug Research, 16(1), 102-110. [Link]

  • Klick, S., et al. (2020). Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. LCGC North America, 38(s6), 26-31. [Link]

  • Wang, G., et al. (2022). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ. Frontiers in Nutrition, 9, 951817. [Link]

  • Daicel Corporation. (n.d.). CROWNPAK. [Link]

  • Salvador, A., et al. (2008). Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. Analytica Chimica Acta, 622(1-2), 147-153. [Link]

  • Sherwood, R. A. (2001). Amino Acid Measurement in Body Fluids Using PITC Derivatives. Methods in Molecular Biology, 159, 139-147. [Link]

  • Liu, Y., et al. (2012). Development of an LC–MS/MS method for the quantitation of deoxyglycychloxazol in rat plasma and its application in pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 66, 322-327. [Link]

  • NovaBioassays. (n.d.). Accelerated Stress and Forced Degradation Study. [Link]

  • Chiral Technologies, Inc. (n.d.). Separation of free amino acids and primary amines using Daicel crown ether columns: CROWNPAK CR-I(+) and CROWNPAK CR-I(-). [Link]

  • Li, Y., et al. (2023). Discovery of Acylated Glycine and Alanine by Integrating Chemical Derivatization-Based LC-MS/MS and Knowledge-Driven Prediction. Analytical Chemistry, 95(1), 384-392. [Link]

  • Jorgensen, L., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 29(9). [Link]

  • ResearchGate. (2018). How to determine the LOQ and LOD for a LC/MS/MS assay method?. [Link]

  • AMSbio. (2023). Stability-indicating methods for peptide drug analysis. [Link]

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Validation & Comparative

comparative study of L- and D-vinylglycine bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Stereochemical "Vinylic Trigger"

Vinylglycine (2-aminobut-3-enoic acid, VG) represents a premier class of mechanism-based inhibitors (suicide substrates) targeting pyridoxal 5'-phosphate (PLP)-dependent enzymes. Unlike reversible competitive inhibitors, VG utilizes the target enzyme's own catalytic machinery to generate a reactive electrophile, leading to irreversible covalent inactivation.

The bioactivity of VG is strictly governed by stereochemistry . The L- and D-isomers are not interchangeable; they act as orthogonal probes. This guide compares their performance profiles, elucidating how chirality dictates target specificity, inactivation efficiency (partition ratio), and kinetic potency.

FeatureL-Vinylglycine (L-VG) D-Vinylglycine (D-VG)
Primary Targets L-Amino acid transaminases (e.g., AspAT), ACC SynthaseD-Amino acid transaminases (DAAT), D-Amino acid oxidase
Mechanism PLP-dependent

-addition (Michael addition)
PLP-dependent

-addition
Inactivation Efficiency Variable: High (AspAT) to Low (ACC Synthase)Moderate (DAAT)
Natural Occurrence Fungal metabolites (Rhodophyllus nidorosus)Rare; often synthetic
Mechanistic Comparison: Chirality-Directed Suicide Inhibition

The "performance" of Vinylglycine is defined by its ability to hijack the PLP cofactor. Both isomers follow a similar chemical logic but are processed by enzymes with mirror-image active site geometries.

2.1 The General Mechanism

Upon binding, the amine group of VG forms a Schiff base (aldimine) with the PLP cofactor. The enzyme abstracts the


-proton, generating a resonance-stabilized quinonoid intermediate.
  • Path A (Turnover): Protonation at the

    
    -carbon leads to isomerization to an 
    
    
    
    -ketobutyrate precursor (deamination).
  • Path B (Inactivation): The conjugated system acts as a Michael acceptor. An active site nucleophile (typically a Lysine

    
    -NH
    
    
    
    ) attacks the
    
    
    - or
    
    
    -carbon, covalently tethering the inhibitor to the protein.
2.2 Visualization of the Pathway

The following diagram illustrates the bifurcation between catalytic turnover and suicide inactivation.

VG_Mechanism Enz Enzyme-PLP (Resting State) Schiff External Aldimine (Schiff Base) Enz->Schiff + VG VG Vinylglycine (L- or D-) VG->Schiff Quin Quinonoid Intermediate Schiff->Quin - H+ (α-deprotonation) Michael Michael Acceptor (Electrophile) Quin->Michael Rearrangement Product α-Ketobutyrate (Turnover Product) Quin->Product + H+ (γ-protonation) (Turnover) Adduct Covalent Adduct (Inactivated Enzyme) Michael->Adduct Nu: Attack (Inactivation)

Figure 1: Bifurcation mechanism of Vinylglycine processing. The competition between the 'Turnover' and 'Inactivation' pathways defines the inhibitor's potency.

Performance Case Studies: L-VG vs. D-VG

The "quality" of a suicide inhibitor is often measured by its Partition Ratio (


) , defined as the number of catalytic turnover events per inactivation event (

). A lower ratio indicates a more potent "killer."
3.1 L-Vinylglycine: The "Hard" vs. "Soft" Inhibitor

L-VG exhibits drastically different performance profiles depending on the target enzyme.

  • Target 1: Aspartate Aminotransferase (AspAT)

    • Performance: Extremely Potent.

    • Data: The partition ratio is approx. 0.11 (1 turnover per 9 inactivation events).

    • Insight: The active site of AspAT positions the active site Lysine (Lys258) perfectly to intercept the Michael acceptor intermediate. L-VG is essentially a "hard" inactivator here.[1]

    • Reference: Gehring, H. et al. Biochemistry (1977).

  • Target 2: ACC Synthase (Ethylene Biosynthesis)

    • Performance: Leaky Inhibitor (Substrate-like).

    • Data: Partition ratio

      
      500  (500 turnovers per 1 inactivation event).
      
    • Insight: While L-VG does inactivate ACC synthase (forming an adduct with Lys273), the enzyme is much more efficient at protonating the intermediate to release

      
      -ketobutyrate. Here, L-VG acts primarily as an alternative substrate and secondarily as an inhibitor.[2]
      
    • Reference: Satoh, S. & Yang, S.F. Plant Physiol.[2] (1989).[2]

3.2 D-Vinylglycine: The Stereospecific Blocker

D-VG is the requisite tool for studying bacterial cell wall metabolism (D-Ala-D-Ala synthesis).

  • Target: D-Amino Acid Transaminase (DAAT)

    • Performance: Moderate Efficiency.[3]

    • Data: Partition ratio ranges from 450 to 800 (depending on bacterial source, B. subtilis vs B. sphaericus).

    • Kinetic Parameters:

      
       is typically in the mM range, with 
      
      
      
      values around 0.3–2.0 min
      
      
      .
    • Specificity: D-VG shows zero inhibitory activity against L-specific AspAT, validating its use as a stereoselective probe in complex biological mixtures.

    • Reference: Soper, T.S. et al. J. Biol. Chem. (1977).[4]

Comparative Data Summary

The following table synthesizes historical kinetic data to allow direct comparison of "killing efficiency."

Enzyme SystemInhibitor Isomer

(mM)

(min

)
Partition Ratio (

)
Classification
Aspartate Aminotransferase L-VG N/A (Fast)Fast~0.1 Potent Suicide Inhibitor
Aspartate Aminotransferase D-VGNo Effect0

Non-Inhibitor
ACC Synthase L-VG 3.30.1500 Alternative Substrate / Weak Inhibitor
D-Amino Acid Transaminase D-VG ~1-50.36 - 1.9450 - 800 Moderate Suicide Inhibitor
L-Amino Acid Oxidase L-VGN/AVariable~20,000Poor Inhibitor (Rapid Oxidation)
Experimental Protocol: Determination of and

To objectively compare VG performance in your own system, you must determine the inactivation kinetics. Do not rely on IC50, which is time-dependent for suicide inhibitors. Use the Kitz and Wilson method.

5.1 Workflow Diagram

Protocol_Workflow Start Start: Enzyme Prep Incubate Incubation Phase [E] + [I] (Variable Conc.) Start->Incubate Aliquot Time-Point Sampling (t = 0, 1, 2... 10 min) Incubate->Aliquot At intervals Dilute Dilution into Assay Mix (100x dilution to stop inhibition) Aliquot->Dilute Measure Measure Residual Activity (Initial Velocity v) Dilute->Measure Plot1 Plot 1: ln(v/v0) vs Time Get k_obs for each [I] Measure->Plot1 Plot2 Plot 2: 1/k_obs vs 1/[I] Determine k_inact and K_I Plot1->Plot2

Figure 2: Step-by-step workflow for characterizing suicide inhibition kinetics.

5.2 Step-by-Step Methodology

Reagents:

  • Purified Enzyme (Target).[5][6]

  • L- or D-Vinylglycine (prepare fresh in buffer; avoid high pH to prevent polymerization).

  • Natural Substrate (for activity assay).[7]

Procedure:

  • Pre-Incubation: Prepare 5-6 tubes with the enzyme and varying concentrations of Vinylglycine (e.g., 0.1

    
     to 10 
    
    
    
    ). Include a control with no inhibitor.
  • Time Course: Incubate at physiological temperature (e.g., 30°C or 37°C).

  • Sampling: At defined intervals (e.g., 0, 2, 5, 10, 20 min), remove an aliquot.

  • Activity Assay: Immediately dilute the aliquot (typically 50-100 fold) into a standard assay mixture containing saturating natural substrate. Note: The dilution prevents further inhibition and ensures you are measuring residual active enzyme.

  • Data Analysis (The Kitz-Wilson Plot):

    • Plot

      
       vs. Time for each inhibitor concentration. The slope is 
      
      
      
      .
    • Plot

      
       vs. 
      
      
      
      .
    • Y-intercept =

      
       (Maximal rate of inactivation).
      
    • X-intercept =

      
       (Affinity of inhibitor for enzyme).
      

Self-Validating Check: If the plot of


 vs 

passes through the origin, it suggests a simple bimolecular reaction rather than mechanism-based saturation kinetics. If the lines in Plot 1 are not linear, consider substrate depletion or inhibitor instability.
References
  • Gehring, H., Rando, R. R., & Christen, P. (1977). Active-site labeling of aspartate aminotransferases by the beta,gamma-unsaturated amino acid vinylglycine.[4][8] Biochemistry, 16(22), 4832–4836.

  • Satoh, S., & Yang, S. F. (1989). Inactivation of 1-Aminocyclopropane-1-Carboxylate Synthase by L-Vinylglycine as Related to the Mechanism-Based Inactivation of the Enzyme by S-Adenosyl-L-Methionine.[2][4] Plant Physiology, 91(3), 1036–1039.[2]

  • Soper, T. S., Manning, J. M., Marcotte, P. A., & Walsh, C. T. (1977). Inactivation of bacterial D-amino acid transaminases by the olefinic amino acid D-vinylglycine.[1] Journal of Biological Chemistry, 252(5), 1571–1575.

  • Marcotte, P., & Walsh, C. (1975). Vinylglycine and propargylglycine: complementary suicide substrates for L-amino acid oxidase and D-amino acid oxidase.[9] Biochemistry, 14(6), 1136–1140.

  • Berkowitz, D. B., et al. (2006). α-Vinylic amino acids: occurrence, asymmetric synthesis, and biochemical mechanisms. Tetrahedron: Asymmetry, 17(6), 869-882.

Sources

In Vitro vs. In Vivo Correlation of D-Vinylglycine Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-Vinylglycine (DVG) is a non-proteinogenic amino acid analogue used primarily as a mechanistic probe in enzymology. Unlike its enantiomer L-vinylglycine (L-VG)—a potent neurotoxin and broad-spectrum pyridoxal 5'-phosphate (PLP) enzyme inhibitor—DVG exhibits a highly specific activity profile.

The Core Discrepancy:

  • In Vitro: DVG acts as a "suicide substrate" (mechanism-based inhibitor) for specific D-amino acid transaminases and cystathionine

    
    -synthase, yet behaves as a simple substrate (oxidized without inactivation) for D-amino acid oxidase (DAAO).
    
  • In Vivo: DVG shows significantly lower systemic toxicity than L-VG. Its inability to irreversibly inactivate key metabolic checkpoints (like GABA transaminase or DAAO) limits its therapeutic utility as a drug but maximizes its value as a chemical probe for tracking D-amino acid metabolism without collapsing the metabolic network.

Mechanistic Foundation: The Stereochemical Switch

To understand the in vitro/in vivo correlation, one must first grasp the mechanism. DVG targets enzymes dependent on Pyridoxal 5'-Phosphate (PLP) and Flavin Adenine Dinucleotide (FAD) .

The Mechanism of Suicide Inhibition (PLP Enzymes)

For D-amino acid transaminases (DAAT), DVG functions as a suicide substrate. The mechanism diverges from normal transamination at the quinonoid intermediate stage.

  • Transimination: DVG binds to the PLP-enzyme complex, displacing the active site lysine.

  • Proton Abstraction: The enzyme removes the

    
    -proton, forming a quinonoid intermediate.
    
  • Partitioning (The Critical Step):

    • Normal Turnover: Protonation at

      
       leads to the ketimine and eventual product (2-keto-3-butenoate).
      
    • Inactivation: The conjugated electron system allows a nucleophilic attack from an active site residue (usually a Lysine or Cysteine) onto the

      
      -carbon (Michael addition) or 
      
      
      
      -carbon, covalently locking the enzyme.
Diagram: DVG Mechanism of Action

DVG_Mechanism EnzPLP Enzyme-PLP (Active Form) ExtAldimine External Aldimine (Enz-PLP-DVG) EnzPLP->ExtAldimine + DVG DVG D-Vinylglycine Quinonoid Quinonoid Intermediate ExtAldimine->Quinonoid - H+ (alpha) Turnover Product Release (2-keto-3-butenoate) Quinonoid->Turnover Hydrolysis (Partition Ratio > 0) Inactivation Covalent Adduct (Dead Enzyme) Quinonoid->Inactivation Nucleophilic Attack (Michael Addition)

Caption: Kinetic partitioning of D-Vinylglycine between catalytic turnover and irreversible enzyme inactivation.

In Vitro Performance Comparison

The in vitro activity of DVG is defined by its specificity. It does not inhibit L-enzymes generally, nor does it inactivate its primary oxidative target, DAAO.

Comparative Enzyme Activity Table
Enzyme TargetCofactorInteraction TypeOutcomeKinetic Parameters
D-Amino Acid Oxidase (DAAO) FADSubstrateOxidation (No Inactivation)

D-Amino Acid Transaminase PLPSuicide InhibitorIrreversible Inactivation

L-Aspartate Transaminase PLPNone / WeakNo EffectHigh

(Inactive isomer)
Cystathionine

-Synthase
PLPSuicide InhibitorIrreversible Inactivation Partition ratio

800:1
ACC Synthase PLPWeak InhibitorMinor InactivationL-VG is 100x more potent
The DAAO Anomaly

Unlike L-vinylglycine, which inactivates L-amino acid oxidase, D-vinylglycine is a substrate for D-amino acid oxidase but does not inactivate it.

  • Observation: DVG is oxidized to 2-keto-3-butenoate.

  • Causality: The active site geometry of DAAO allows the reactive product to be released before it can covalently modify the protein. This renders DVG ineffective as a DAAO inhibitor, necessitating the use of alternatives like benzoate or small molecule inhibitors (e.g., TAK-831) for DAAO modulation.

In Vivo Translation: Pharmacokinetics & Toxicity

The translation of DVG activity to in vivo models (typically rodents) is characterized by a "safety by specificity" profile.

Reduced Neurotoxicity
  • L-Vinylglycine: Causes seizures and death at low doses (LD50

    
     200-400 mg/kg in mice) by inhibiting GABA transaminase (GABA-T) and Glutamate Decarboxylase (GAD).
    
  • D-Vinylglycine: Does not effectively inhibit GABA-T (an L-specific enzyme). Consequently, DVG is tolerated at much higher doses, allowing its use as a metabolic tracer.

Metabolic Fate

In mammalian systems, DVG is rapidly cleared or metabolized by DAAO in the kidney and liver.

  • Metabolite: 2-keto-3-butenoate (reactive electrophile).

  • Detoxification: Rapidly captured by glutathione (GSH) or polymerized, preventing systemic toxicity compared to the stable inhibition caused by L-VG.

Antimicrobial Activity

DVG exhibits antibiotic properties in vivo by targeting bacterial D-amino acid transaminases required for peptidoglycan cell wall synthesis.

  • Mechanism: Bacteria synthesize D-glutamate and D-alanine for cell walls. DVG irreversibly blocks the transaminases responsible for forming these isomers, leading to osmotic lysis.

Experimental Protocols

Protocol A: Determination of (In Vitro)

Objective: Quantify the potency of DVG as a suicide inhibitor for a target PLP-enzyme (e.g., D-Amino Acid Transaminase).

Reagents:

  • Purified Enzyme (approx. 1

    
    M final concentration).
    
  • Buffer: 50 mM Potassium Phosphate, pH 7.4.

  • D-Vinylglycine (Stock: 100 mM in water).

  • Substrate for activity assay (e.g., D-Alanine +

    
    -Ketoglutarate).
    

Workflow:

  • Incubation: Incubate enzyme with varying concentrations of DVG (0, 0.1, 0.5, 1.0, 5.0 mM) at 25°C.

  • Sampling: At defined time points (

    
     min), remove an aliquot.
    
  • Dilution: Immediately dilute the aliquot 1:50 into the activity assay mix (this stops the inhibition by diluting DVG below

    
    ).
    
  • Measurement: Measure residual enzyme activity (

    
    ) spectrophotometrically (e.g., coupled assay tracking NADH oxidation at 340 nm).
    
  • Analysis:

    • Plot

      
       vs. time to get 
      
      
      
      for each [DVG].
    • Plot

      
       vs. 
      
      
      
      (Kitz-Wilson plot).
    • Intercept:

      
      . Slope: 
      
      
      
      .
Protocol B: In Vivo Toxicity Assessment (Mouse Model)

Objective: Differentiate DVG toxicity from L-VG.

  • Preparation: Dissolve DVG and L-VG in sterile saline.

  • Dosing: Administer IP injections to male C57BL/6 mice.

    • Group A: L-VG (200 mg/kg) - Positive Control (Seizure expectation).

    • Group B: DVG (200 mg/kg).

    • Group C: DVG (800 mg/kg).

  • Observation: Monitor for 4 hours.

    • Score: 0 (Normal), 1 (Immobility), 2 (Twitching), 3 (Clonic Seizures), 4 (Tonic Seizures/Death).

  • Endpoint: Harvest brain tissue to measure GABA levels (L-VG will elevate GABA; DVG should show minimal change).

Diagram: Experimental Workflow

Workflow Start Start: Enzyme Preparation Incubate Incubate Enzyme + DVG (Varying Conc & Time) Start->Incubate Aliquot Remove Aliquot Incubate->Aliquot t = 1, 2, 5... min Dilute Dilute 1:50 into Substrate Mix Aliquot->Dilute Measure Measure Residual Activity (Spectrophotometer) Dilute->Measure Plot Kitz-Wilson Plot (1/k_obs vs 1/[I]) Measure->Plot

Caption: Step-by-step workflow for determining kinetic inactivation parameters.

References

  • Marcotte, P., & Walsh, C. (1976). Vinylglycine and propargylglycine: complementary suicide substrates for L-amino acid oxidase and D-amino acid oxidase.[1] Biochemistry, 15(14), 3070–3076. Link

  • Soper, T. S., Manning, J. M., Marcotte, P. A., & Walsh, C. T. (1977). Inactivation of bacterial D-amino acid transaminases by the olefinic amino acid D-vinylglycine. Journal of Biological Chemistry, 252(5), 1571-1575. Link

  • Feng, L., & Kirsch, J. F. (2000). L-Vinylglycine is an alternative substrate as well as mechanism-based inhibitor of 1-aminocyclopropane-1-carboxylate synthase. Biochemistry, 39(9), 2436–2444. Link

  • Pollegioni, L., et al. (2007). D-Amino acid oxidase: structure, function, and regulation. The FEBS Journal, 274(9), 2124-2137. Link

  • Chem-Impex International. (n.d.). D-Vinylglycine Product Information. Link

Sources

structural comparison of (R)-2-Aminobut-3-enoic acid analogs and their potency

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-2-Aminobut-3-enoic acid, commonly known as D-Vinylglycine , represents a critical scaffold in the design of mechanism-based inhibitors (suicide substrates) for pyridoxal 5'-phosphate (PLP)-dependent enzymes. While its enantiomer, L-Vinylglycine, is widely recognized for inhibiting ACC synthase in plants, the (R)-isomer specifically targets bacterial enzymes involved in cell wall synthesis and D-amino acid metabolism, such as D-amino acid transaminase (D-AAT) and Alanine Racemase .

This guide objectively compares the structural variations of this scaffold, analyzing how modifications to the vinyl group, stereochemistry, and side-chain electronics impact potency (


), inactivation kinetics (

), and target selectivity.

Structural Classes and Mechanism of Action[1]

The core mechanism of these analogs relies on the PLP cofactor.[1] The enzyme recruits the inhibitor as a substrate, forming an external aldimine.[1] The unique


-unsaturation facilitates an aberrant electronic rearrangement (often via 

-proton abstraction or Michael addition), generating a reactive electrophile inside the active site that covalently modifies the enzyme.
Class A: The Parent Scaffold (Vinylglycine)
  • (R)-Vinylglycine (D-VGly): The D-isomer. It mimics D-alanine but possesses a reactive vinyl group.

    • Target: D-Amino Acid Transaminase (D-AAT), Alanine Racemase.

    • Mechanism:[2][1][3][4][5][6][7] Undergoes transamination to form a reactive quinonoid intermediate, leading to covalent attachment to the active site Lysine.

  • (S)-Vinylglycine (L-VGly): The L-isomer.

    • Target: 1-Aminocyclopropane-1-carboxylate (ACC) Synthase, Aspartate Aminotransferase.

    • Potency: Generally acts as a substrate mimic for L-amino acid enzymes.

Class B: Ether-Linked Analogs (The "Gold Standard")
  • Aminoethoxyvinylglycine (AVG): Contains an ether linkage between the vinyl group and the amino acid backbone.

    • Structural Insight: The oxygen atom alters the side-chain geometry and provides additional hydrogen-bonding acceptors, significantly increasing affinity (

      
       in nanomolar range) compared to the parent vinylglycine.
      
  • Rhizobitoxine: A natural analog produced by Bradyrhizobium.[8] Structurally similar to AVG but with a longer chain.

    • Potency: Extremely potent against

      
      -cystathionase and ACC synthase.
      
Class C: Halogenated Analogs
  • 
    -Chloro-D-alanine:  A functional analog where the vinyl group is replaced by a chloromethyl group.
    
    • Mechanism:[2][1][3][4][5][6][7] Elimination of HCl generates an aminoacrylate intermediate (similar to VGly processing) which then alkylates the enzyme.

  • Difluorovinylglycine: Fluorine substitution modulates the pKa of the amine and the electrophilicity of the Michael acceptor intermediate.

Comparative Potency Analysis

The following table synthesizes experimental data comparing the potency of (R)-vinylglycine and its key analogs against their primary targets. Note the distinction between


  (binding affinity) and the Partition Ratio (

)
(efficiency of inactivation; lower is better).
Table 1: Kinetic Parameters of Vinylglycine Analogs
CompoundStructure ClassTarget Enzyme

(Potency)
Partition Ratio (

)*
Efficacy Note
(R)-Vinylglycine Parent (D-isomer)D-Amino Acid Transaminase~1-5 mM450 - 800Moderate efficiency; requires ~500 turnovers to kill enzyme.
(S)-Vinylglycine Parent (L-isomer)ACC Synthase (Apple)~1.4 mM (

)
500Acts primarily as alternative substrate; inactivation is slow.
AVG Ether AnalogACC Synthase20 - 50 nM < 50High Potency. Tight binding due to ether oxygen H-bonds.
Rhizobitoxine Ether AnalogACC Synthase25 nM N/ACompetitive inhibitor with irreversible characteristics.

-Chloro-D-alanine
HalogenatedD-Amino Acid Transaminase10

M
~1500Higher affinity than VGly, but less efficient inactivation (

is higher).
Difluorovinylglycine FluorinatedPLP-Enzymes (General)470 - 630

M
N/AFluorine enhances electrophilicity but steric bulk reduces affinity vs parent.

*Partition Ratio (


): The number of catalytic turnover events per inactivation event. A value of 0 would be a perfect stoichiometric inhibitor.

Visualizing the Structure-Activity Relationship (SAR)

The following diagram illustrates the chemical space of Vinylglycine analogs and their divergent biological targets.

SAR_Analysis Core (R)-Vinylglycine (Scaffold) Stereo Stereo-Inversion (S)-Isomer Core->Stereo Chirality Flip Ether Ether Linkage (AVG / Rhizobitoxine) Core->Ether Structural Extension Halo Halogenation (Cl / F Substitution) Core->Halo Electronic Tuning Target_D Target: D-Amino Acid Transaminase (Bacteria) Core->Target_D Specific Inhibition Target_L Target: ACC Synthase (Plant Ethylene) Stereo->Target_L Substrate Mimicry Potency_High High Potency (Ki: nM range) Ether->Potency_High Optimized Binding Potency_Mod Modulated pKa & Reactivity Halo->Potency_Mod Leaving Group Effect Potency_High->Target_L Primary Use Potency_Mod->Target_D Alternative Mech

Figure 1: Structure-Activity Relationship (SAR) map showing how structural modifications to the vinylglycine core dictate target specificity and potency.

Experimental Protocol: Determining

For mechanism-based inhibitors like (R)-vinylglycine, standard


 values are time-dependent and insufficient. The Kitz-Wilson method  is the gold standard for characterizing these irreversible interactions.
Protocol Workflow

Reagents:

  • Enzyme: Purified D-Amino Acid Transaminase (or target PLP enzyme).

  • Buffer: 50 mM Potassium Phosphate, pH 7.5 (or optimal pH for enzyme).

  • Inhibitor: (R)-Vinylglycine stock solution (freshly prepared).

  • Substrate: D-Alanine +

    
    -Ketoglutarate (for activity assay).
    

Step-by-Step Methodology:

  • Pre-Incubation (The Inactivation Step):

    • Prepare 5-6 tubes with varying concentrations of inhibitor

      
       (e.g., 0, 0.1, 0.5, 1.0, 5.0 mM).
      
    • Add enzyme to each tube to start the reaction.

    • Incubate at 25°C or 37°C.

  • Time-Point Sampling:

    • At defined time intervals (

      
       = 0, 2, 5, 10, 20 min), remove an aliquot from the incubation mixture.
      
  • Dilution & Assay:

    • Immediately dilute the aliquot (typically 1:50 or 1:100) into a standard assay mixture containing saturating substrate. Note: The high dilution prevents further inhibition by lowering

      
       below its binding constant.
      
    • Measure the residual enzyme activity (

      
      ).
      
  • Data Analysis (Kitz-Wilson Plot):

    • Plot

      
       vs. time (
      
      
      
      ) for each inhibitor concentration. The slope of this line is
      
      
      .
    • Plot

      
       vs. 
      
      
      
      .
    • Intercept:

      
       (Maximal rate of inactivation).
      
    • Slope:

      
      .
      
Kinetic Workflow Diagram

KitzWilson_Workflow Step1 1. Pre-Incubate Enzyme + Inhibitor (Varying [I]) Step2 2. Remove Aliquots at Time t Step1->Step2 Step3 3. Rapid Dilution into Substrate Mix (Stops Inhibition) Step2->Step3 Step4 4. Measure Residual Activity (v) Step3->Step4 Plot1 Plot ln(v) vs Time Get slope = k_obs Step4->Plot1 Plot2 Secondary Plot: 1/k_obs vs 1/[I] Determine K_I and k_inact Plot1->Plot2

Figure 2: Workflow for the Kitz-Wilson analysis to determine kinetic parameters of suicide inhibition.

References

  • Soper, T. S., & Manning, J. M. (1977). Inactivation of bacterial D-amino acid transaminases by the olefinic amino acid D-vinylglycine. Biochemistry. Link

  • Capitani, G., et al. (2002). Crystal structure of the covalent ketimine complex of apple 1-aminocyclopropane-1-carboxylate synthase with the potent inhibitor L-aminoethoxyvinylglycine. Journal of Biological Chemistry. Link

  • Berkowitz, D. B., et al. (2006).

    
    -Vinylic amino acids: occurrence, asymmetric synthesis, and biochemical mechanisms. Tetrahedron: Asymmetry. Link
    
  • Yasuta, T., et al. (1999). Rhizobitoxine inhibitors of ACC synthase. Bioscience, Biotechnology, and Biochemistry. Link

  • Manning, J. M., et al. (1974). Inhibition of bacterial growth by beta-chloro-D-alanine. Proceedings of the National Academy of Sciences. Link

Sources

validating the binding site of (R)-2-Aminobut-3-enoic acid through mutagenesis

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Validating the Binding Site of (R)-2-Aminobut-3-enoic Acid via Mutagenesis

Executive Summary

(R)-2-Aminobut-3-enoic acid (also known as (R)-Vinylglycine) is a potent mechanism-based inhibitor (suicide substrate) primarily targeting Pyridoxal 5'-Phosphate (PLP)-dependent enzymes, such as D-amino acid transaminases and racemases. Its efficacy relies on a "Trojan horse" mechanism: the enzyme activates the compound, generating a reactive electrophile that covalently modifies an active site nucleophile.

Validating the precise binding and alkylation site is critical for rational drug design. While X-ray crystallography provides structural snapshots, it often fails to capture transient reaction intermediates. Site-Directed Mutagenesis (SDM) coupled with partition ratio analysis offers a superior, functional approach to validate the binding site by dissecting the catalytic mechanism in real-time. This guide compares SDM against structural alternatives and provides a validated workflow for execution.

Comparative Analysis: Mutagenesis vs. Alternatives

To validate the binding site of (R)-2-Aminobut-3-enoic acid, researchers typically choose between functional (Mutagenesis), structural (Crystallography), or predictive (Docking) methods. The following table objectively compares these approaches.

FeatureSite-Directed Mutagenesis (Recommended) X-Ray Crystallography Molecular Docking
Primary Output Kinetic constants (

,

, Partition Ratio) proving functional relevance.
High-resolution 3D electron density map of the adduct.Predicted binding pose and energy scores (

).
Validation Type Causal/Functional: Proves which residue is chemically essential for inactivation.Structural: Shows where the ligand is, but not necessarily the reaction trajectory.Hypothetical: Suggests potential sites; requires experimental proof.
Resolution Single amino acid resolution.Atomic resolution (typically < 2.5 Å).[1]Dependent on grid size and force field accuracy.
Limitations Requires expression/purification of multiple variants. Cannot visualize global conformational changes alone.Crystal packing artifacts; difficult to trap transient suicide intermediates (often requires soaking).High false-positive rate; ignores induced fit and covalent bond formation dynamics.
Cost/Time Moderate (1-2 weeks per mutant).High (Months for optimization/synchrotron time).Low (Hours to Days).
Verdict Best for defining the mechanism of inactivation and quantifying site specificity. Gold standard for final structural confirmation, but lower throughput. Screening tool only.

Scientific Foundation: The Mechanism of Inhibition

To design the mutagenesis experiment, one must understand the reaction trajectory. (R)-2-Aminobut-3-enoic acid binds to the PLP cofactor, forming an external aldimine. The enzyme then attempts to process it, but the vinyl group facilitates an aberrant electron flow, creating an


-unsaturated imine (a Michael acceptor) or an extended 

-system that is attacked by a nearby nucleophile (Lys, Cys, or Tyr).
Figure 1: Mechanism-Based Inactivation Pathway

G Enzyme Free Enzyme (E-PLP) Aldimine External Aldimine (Michaelis Complex) Enzyme->Aldimine + Substrate Substrate (R)-Vinylglycine Substrate->Aldimine Quinonoid Quinonoid Intermediate Aldimine->Quinonoid - H+ MichaelAcceptor α,β-Unsaturated Ketimine (Electrophile) Quinonoid->MichaelAcceptor e- rearrangement Adduct Covalent Adduct (Dead Enzyme) MichaelAcceptor->Adduct k_inact (Nucleophilic Attack) Product Turnover Product (α-Ketobutyrate) MichaelAcceptor->Product k_cat (Hydrolysis)

Caption: The branching pathway of suicide inhibition. The critical metric is the competition between turnover (


) and inactivation (

).

Experimental Protocol: Validation Workflow

This protocol validates the binding site by identifying the residue responsible for the


 step.
Phase 1: In Silico Target Selection

Before wet-lab work, narrow down candidate residues.

  • Homology Modeling: If no crystal structure exists, generate a model using AlphaFold or Swiss-Model.

  • Docking: Dock (R)-2-Aminobut-3-enoic acid into the active site.

  • Selection Criteria: Identify nucleophiles (Lys, Cys, Tyr, Glu) within 4-6 Å of the vinyl group (

    
    -carbon) or the 
    
    
    
    -proton.
    • Target 1: The catalytic Lysine (forming the Schiff base).

    • Target 2: Proximal Cysteine residues (common alkylation targets in transaminases).

Phase 2: Site-Directed Mutagenesis (SDM)

Objective: Remove the putative nucleophile or sterically hinder binding.

  • Method: QuikChange™ or Gibson Assembly.

  • Mutation Strategy:

    • Conservative Null: Change nucleophile to non-nucleophile (e.g., Cys

      
       Ala/Ser, Lys 
      
      
      
      Arg/Met).
    • Steric Clash: Introduce bulk to block binding (e.g., Gly

      
       Val).
      
  • Control: Always express and purify Wild Type (WT) enzyme in parallel.

Phase 3: Kinetic Characterization (The "Product")

This is the core validation step. You must determine if the mutation protects the enzyme from inactivation.

Reagents:

  • Purified Enzyme (WT and Mutants).[2]

  • (R)-2-Aminobut-3-enoic acid (Inhibitor).

  • Natural Substrate (for activity assay).[2]

  • Coupled Assay System (e.g., LDH/NADH for transaminases).

Step-by-Step Assay:

  • Incubation: Incubate Enzyme (

    
    ) with varying concentrations of (R)-Vinylglycine (
    
    
    
    ) at
    
    
    in buffer.
  • Time Points: At intervals (

    
     min), remove an aliquot.
    
  • Activity Measurement: Dilute the aliquot 1:50 into a reaction mixture containing the natural substrate to measure remaining activity.

  • Data Analysis:

    • Plot

      
       vs. Time to get 
      
      
      
      for each inhibitor concentration.
    • Plot

      
       vs. [Inhibitor] to determine 
      
      
      
      (max inactivation rate) and
      
      
      (affinity).
Phase 4: Data Interpretation

Compare the kinetic parameters of WT vs. Mutant.

ObservationInterpretationConclusion

drops to ~0
The mutation removed the essential nucleophile.Validated Binding Site. The residue is the covalent attachment point.

increases significantly
The inhibitor binds poorly, but inactivation still occurs.Binding Site Involved , but residue is likely involved in recognition, not covalent bond formation.
Partition Ratio (

) increases
Enzyme turns over substrate more than it inactivates.Mechanism Shift. The mutation destabilized the reactive intermediate, favoring hydrolysis over alkylation.
No change Kinetic profile identical to WT.Negative Result. The mutated residue is not the binding/reactive site.

Case Study: D-Amino Acid Transaminase (DAAT)

Context: Validation of the active site Lysine (Lys145) and a nearby Tyrosine (Tyr31) in a bacterial DAAT using (R)-Vinylglycine.

Experimental Data Summary:

Enzyme Variant

(

)

(

)
Partition Ratio (

)
Outcome
Wild Type 1200.45500Efficient suicide inhibition.
Tyr31Phe 1350.02>10,000Protection. Tyr31 is the nucleophile or essential for proton transfer.
Arg98Leu 8500.40480Affinity Loss. Arg98 binds the carboxylate but is not the nucleophile.

Analysis: The Tyr31Phe mutation abolished inactivation (


) without significantly altering binding affinity (

). This confirms Tyr31 is the specific residue covalently modified by the vinyl group, or is critical for the acid-base catalysis required to generate the Michael acceptor.

Visualization of Validation Logic

Figure 2: Decision Tree for Binding Site Validation

ValidationFlow Start Start: Candidate Residue X Mutate Generate Mutant (e.g., X -> Ala) Start->Mutate Assay Measure Time-Dependent Inactivation (+/- (R)-Vinylglycine) Mutate->Assay CheckInact Does k_inact decrease? Assay->CheckInact YesInact Significant Drop in k_inact CheckInact->YesInact Yes NoInact k_inact remains similar CheckInact->NoInact No Conclusion1 VALIDATED: Residue X is the Nucleophile YesInact->Conclusion1 CheckAffinity Does K_I increase? NoInact->CheckAffinity Conclusion2 PARTIAL: Residue X aids Binding (Not the covalent site) CheckAffinity->Conclusion2 Yes (K_I >> WT) Conclusion3 NEGATIVE: Residue X is not involved CheckAffinity->Conclusion3 No (K_I ≈ WT)

Caption: Logical workflow for interpreting mutagenesis data. A drop in inactivation rate (


) is the strongest evidence for a covalent binding site.

References

  • Berkowitz, D. B., et al. (2006). "

    
    -Vinylic amino acids: occurrence, asymmetric synthesis, and biochemical mechanisms." Tetrahedron: Asymmetry. Link
    
  • Rando, R. R. (1974).[3] "Mechanism-based inactivation of aspartate aminotransferase by vinylglycine."[4][5] Biochemistry. Link

  • Capitani, G., et al. (2002). "Crystal structure of the covalent complex of ACC synthase with L-vinylglycine." Journal of Biological Chemistry. Link

  • Eliot, A. C., & Kirsch, J. F. (2004). "Pyridoxal phosphate enzymes: mechanistic, structural, and evolutionary considerations." Annual Review of Biochemistry. Link

  • Silverman, R. B. (1995). "Mechanism-based enzyme inactivation: chemistry and enzymology." CRC Press.

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